Product packaging for 5-Oxorosuvastatin methyl ester(Cat. No.:CAS No. 147118-39-6)

5-Oxorosuvastatin methyl ester

Numéro de catalogue: B124178
Numéro CAS: 147118-39-6
Poids moléculaire: 493.5 g/mol
Clé InChI: ULUNETUXUVEFLH-DOJUMQAQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Oxorosuvastatin methyl ester (CAS 147118-39-6) is a chemical compound related to Rosuvastatin, a statin medication used to manage cholesterol . It is provided as a high-quality reference standard for research and development purposes. This compound is primarily used in the pharmaceutical industry for Abbreviated New Drug Application (ANDA) filings, Drug Master File (DMF) submissions to regulatory bodies, and for toxicity studies of Rosuvastatin formulations . It also plays a critical role in Quality Control (QC) and analytical studies during the commercial production of Rosuvastatin, ensuring the safety and consistency of the final drug product . The compound has a molecular formula of C₂₃H₂₈FN₃O₆S and a molecular weight of 493.55 g/mol . Synonyms for this compound include Methyl (+)-(3R)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)pyrimidin-5-yl]-3-hydroxy-5-oxo-(6E)-heptenoate and [R-(E)]-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic Acid Methyl Ester . It is typically supplied as a yellow to off-white solid . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28FN3O6S B124178 5-Oxorosuvastatin methyl ester CAS No. 147118-39-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,18,29H,12-13H2,1-5H3/b11-10+/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUNETUXUVEFLH-DOJUMQAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/C(=O)C[C@H](CC(=O)OC)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601102631
Record name Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601102631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147118-39-6
Record name Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147118-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601102631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Heptenoic acid, 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-, methyl ester, (3R,6E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Oxorosuvastatin Methyl Ester: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Core Chemical Properties, Synthesis, and Analytical Characterization of a Key Rosuvastatin (B1679574) Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxorosuvastatin methyl ester is a crucial intermediate in the synthesis of Rosuvastatin, a widely prescribed medication for the treatment of dyslipidemia.[1][2] As a statin, Rosuvastatin functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[3] The synthesis and purity of this compound are therefore of significant interest to pharmaceutical scientists and researchers involved in the development and manufacturing of Rosuvastatin. This technical guide provides a comprehensive overview of the known chemical properties, a generalized synthetic workflow, and the analytical characterization of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. While specific quantitative data for properties such as melting and boiling points are not publicly available, they are typically detailed in the Certificate of Analysis (CoA) provided by suppliers.[1]

PropertyValueSource(s)
CAS Number 147118-39-6[1][4]
Molecular Formula C23H28FN3O6S[1][4]
Molecular Weight 493.55 g/mol [1][4]
Accurate Mass 493.1683[5]
Appearance Yellow Solid
Solubility Soluble in Methanol and DMSO[4]
Storage Temperature 2-8 °C[4]

Analytical Characterization

A comprehensive analytical characterization is essential for confirming the identity and purity of this compound. Standard analytical techniques employed for this purpose are listed below. The complete spectral data and chromatograms are typically provided in a comprehensive Certificate of Analysis (CoA) upon purchase of the compound from a chemical supplier.[1]

  • ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Used to determine the molecular structure and confirm the presence of key functional groups.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

  • High-Performance Liquid Chromatography (HPLC): Employed to assess the purity of the compound.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

  • Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the compound.

Experimental Protocols: A Generalized Synthetic Workflow

The synthesis of this compound is a key step in the overall synthesis of Rosuvastatin. While detailed, step-by-step proprietary protocols are not publicly available, a generalized workflow can be constructed based on the patent literature. The following diagram illustrates a representative synthetic pathway.[3][6][7][8][9]

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate cluster_final_steps Final Steps cluster_product Product Pyrimidine derivative Pyrimidine derivative Wittig Reaction Wittig Reaction Pyrimidine derivative->Wittig Reaction Hexanoate derivative Hexanoate derivative Hexanoate derivative->Wittig Reaction Protected Intermediate Protected Intermediate Wittig Reaction->Protected Intermediate Deprotection Deprotection Protected Intermediate->Deprotection Oxidation Oxidation Deprotection->Oxidation This compound This compound Oxidation->this compound G Precursors Precursors 5-Oxorosuvastatin_methyl_ester 5-Oxorosuvastatin methyl ester Precursors->5-Oxorosuvastatin_methyl_ester Synthesis Rosuvastatin_methyl_ester Rosuvastatin methyl ester 5-Oxorosuvastatin_methyl_ester->Rosuvastatin_methyl_ester Reduction Rosuvastatin Rosuvastatin Rosuvastatin_methyl_ester->Rosuvastatin Hydrolysis

References

An In-depth Technical Guide to the Synthesis of 5-Oxorosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Oxorosuvastatin methyl ester, a key intermediate and impurity in the manufacturing of Rosuvastatin (B1679574). This document details the primary synthetic pathways, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug manufacturing.

Introduction

This compound, chemically known as methyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate, is a critical reference standard in the quality control of Rosuvastatin production. Its synthesis is of significant interest for impurity profiling and the development of robust analytical methods. The primary route to this compound involves the selective oxidation of the C5 hydroxyl group of the heptenoate side chain of Rosuvastatin methyl ester.

Synthetic Pathway

The synthesis of this compound originates from key intermediates in the Rosuvastatin synthesis pipeline. The final crucial step involves the oxidation of the secondary alcohol at the C5 position of the side chain to a ketone.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Oxidation cluster_2 Product A Rosuvastatin Methyl Ester D This compound A->D Oxidation B Oxidizing Agent (e.g., Dess-Martin Periodinane, TPAP/NMO) C Solvent (e.g., Dichloromethane)

Caption: General overview of the synthesis of this compound from Rosuvastatin methyl ester.

Experimental Protocols

The following protocols are based on established synthetic transformations for the oxidation of secondary alcohols in complex molecules and information derived from related patent literature.

Protocol 1: Synthesis via Wittig Reaction and Deprotection

This method involves the synthesis of a protected precursor followed by deprotection and oxidation. A patent describes the synthesis of the target molecule from a silyl-protected precursor.[1]

Step 1: Synthesis of Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-(3R)-3-hydroxy-5-oxo-(E)-6-heptenate

  • Reactants:

    • 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-pyrimidinecarbaldehyde

    • Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidene hexanoate

  • Procedure:

    • The pyrimidine (B1678525) carbaldehyde and the phosphorane side-chain are reacted via a Wittig reaction in a suitable solvent like acetonitrile.

    • The resulting silyl-protected intermediate is then deprotected using a fluoride (B91410) source, such as hydrogen fluoride in acetonitrile.[1]

    • The reaction mixture is neutralized, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.

A related synthesis for the tert-butyl ester analogue provides more specific conditions that can be adapted.[2]

  • Deprotection of the Dioxane Acetal Precursor:

    • The protected precursor is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and dilute hydrochloric acid (0.6 mol/L).

    • The reaction is carried out at a temperature of 5-10°C for 3.5-4 hours.

    • After completion, the solvent is evaporated, and the product is purified by column chromatography.[2]

  • Oxidation to the 5-Oxo Compound:

    • The resulting diol is then selectively oxidized. While the patent for the methyl ester does not specify the oxidant, methods for the tert-butyl ester analogue can be applied. Common selective oxidizing agents for secondary alcohols in the presence of other sensitive functional groups include Dess-Martin periodinane or tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO).

Quantitative Data

The following table summarizes the yield and purity data for the synthesis of the tert-butyl ester analogue, which can be considered indicative for the methyl ester synthesis.

StepReactantYieldPurityReference
Deprotection(E)-({2-[4-(fluorophenyl)-6-sec.-propyl-2-[methyl(first sulfo group) is amino] pyrimidine-5-base] vinyl}(4R, 6S)-2, 2-dimethyl[1][3] dioxane-4-base) tert.-butyl acetate90-95%98-99%[2]
Hydrolysis of tert-butyl ester to the corresponding acid(+)-(3R)-7-[4-(4-fluorophenyl)-6-sec.-propyl-2-(N-methyl-N-methanesulfonamido) pyrimidine-5-yl]-3-hydroxyl-5-oxo-(6E)-heptenoic acid tert-butyl ester90%98%[2]

Workflow for Synthesis and Purification

Synthesis_Workflow cluster_start Starting Material Preparation cluster_reaction Key Reaction Steps cluster_purification Purification and Isolation start Protected Rosuvastatin Ester deprotection Acidic Hydrolysis (Deprotection) start->deprotection oxidation Selective Oxidation of C5-Hydroxyl Group deprotection->oxidation extraction Solvent Extraction oxidation->extraction chromatography Column Chromatography extraction->chromatography final_product This compound chromatography->final_product

Caption: A typical workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is a multi-step process that leverages key intermediates from the synthesis of Rosuvastatin. The critical transformation is the selective oxidation of the C5-hydroxyl group of the side chain. The provided protocols and data, based on analogous syntheses, offer a solid foundation for researchers to produce this important reference compound for analytical and quality control purposes in the pharmaceutical industry. Further optimization of reaction conditions may be necessary to achieve higher yields and purity on a larger scale.

References

The Role of 5-Oxorosuvastatin Methyl Ester in Drug Metabolism: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the role of 5-Oxorosuvastatin methyl ester in the metabolic fate of rosuvastatin (B1679574), a widely prescribed HMG-CoA reductase inhibitor. Contrary to what its name might imply, extensive review of scientific literature and metabolic studies indicates that This compound is not a metabolite of rosuvastatin . Instead, it is recognized as a synthetic intermediate or a related impurity in the manufacturing process of rosuvastatin. This document will first clarify the identity of this compound and then provide an in-depth overview of the established metabolic pathways of rosuvastatin, supported by quantitative data, experimental protocols, and pathway visualizations.

Clarification of this compound's Identity

This compound, with the chemical formula C23H28FN3O6S, is a compound structurally related to rosuvastatin.[1] However, studies on the metabolism of rosuvastatin in humans and various in vitro systems have not identified it as a product of biotransformation.[2][3][4][5] It is commercially available as a reference standard for impurity analysis in rosuvastatin drug products and is mentioned in patents as an intermediate in certain synthetic routes to rosuvastatin methyl ester.[1][6] Therefore, its presence in a drug substance is a matter of manufacturing quality control rather than a consequence of drug metabolism.

The Established Metabolic Profile of Rosuvastatin

Rosuvastatin undergoes limited metabolism in humans, with approximately 90% of an administered dose being excreted unchanged, primarily in the feces.[4][5][7][8] Only about 10% of a dose is recovered as metabolites.[2][3][4] The primary metabolic pathways involve N-desmethylation and lactonization.

Primary Metabolites of Rosuvastatin

The two major metabolites of rosuvastatin that have been consistently identified are:

  • N-desmethyl rosuvastatin: This metabolite is formed through the action of cytochrome P450 enzymes, principally CYP2C9 and to a lesser extent, CYP2C19.[2][3][7] In vitro studies have shown that N-desmethyl rosuvastatin has approximately one-sixth to one-half the HMG-CoA reductase inhibitory activity of the parent compound, rosuvastatin.[4]

  • Rosuvastatin-5S-lactone: This is a cyclic ester form of rosuvastatin. The formation of lactone metabolites is a common pathway for statins.[2][3]

Quantitative Data on Rosuvastatin Metabolism

The following table summarizes key quantitative parameters related to the pharmacokinetics and metabolism of rosuvastatin.

ParameterValueReference
Extent of Metabolism ~10% of an administered dose[2][3][4]
Primary Excretion Route Feces (~90% as unchanged drug and metabolites)[4][5]
Major Metabolites N-desmethyl rosuvastatin, Rosuvastatin-5S-lactone[2][3][5]
Primary Metabolizing Enzyme Cytochrome P450 2C9 (CYP2C9)[3][7]
Pharmacological Activity of N-desmethyl rosuvastatin 1/6 to 1/2 the activity of rosuvastatin[4]

Experimental Protocols for Studying Rosuvastatin Metabolism

The identification and quantification of rosuvastatin and its metabolites are primarily achieved through chromatographic methods coupled with mass spectrometry.

Sample Preparation and Extraction

A common procedure for extracting rosuvastatin and its metabolites from human plasma involves protein precipitation or solid-phase extraction (SPE).

  • Protein Precipitation: Plasma samples (e.g., 50 µL) are often buffered and then treated with a protein precipitating agent like acetonitrile. After vortexing and centrifugation, the supernatant containing the analytes is collected for analysis.[9]

  • Solid-Phase Extraction (SPE): Automated SPE can be employed for higher throughput and cleaner extracts. This method provides robust and reproducible quantification of rosuvastatin in human plasma.[10]

Chromatographic Separation and Detection

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of rosuvastatin, N-desmethyl rosuvastatin, and rosuvastatin-5S-lactone.

  • Chromatographic Column: A reversed-phase column, such as a Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 μm), is suitable for separating the analytes.[9]

  • Mobile Phase: A gradient mixture of an aqueous solvent (e.g., 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water) and an organic solvent (e.g., 40% v/v methanol in acetonitrile) is typically used.[9]

  • Detection: Mass spectrometry detection is carried out in the positive electrospray ionization mode.[9]

Visualizing Rosuvastatin Metabolism and Experimental Workflow

Metabolic Pathway of Rosuvastatin

The following diagram illustrates the primary metabolic transformations of rosuvastatin.

Rosuvastatin_Metabolism rosuvastatin Rosuvastatin ndesmethyl N-desmethyl rosuvastatin rosuvastatin->ndesmethyl CYP2C9 (major) CYP2C19 (minor) lactone Rosuvastatin-5S-lactone rosuvastatin->lactone Lactonization

Caption: Metabolic conversion of rosuvastatin.

Experimental Workflow for Metabolite Analysis

This diagram outlines the typical workflow for the analysis of rosuvastatin and its metabolites in plasma samples.

Experimental_Workflow plasma Human Plasma Sample extraction Protein Precipitation or Solid-Phase Extraction plasma->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Acquisition and Quantification lcms->data

Caption: Workflow for rosuvastatin metabolite analysis.

Conclusion

References

Toxicological Profile of 5-Oxorosuvastatin Methyl Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available toxicological data for 5-Oxorosuvastatin methyl ester is not available. This compound is an intermediate and impurity in the synthesis of Rosuvastatin. This guide provides a comprehensive toxicological profile of the parent compound, Rosuvastatin, as a surrogate to infer potential toxicological characteristics. The methodologies presented are based on standardized OECD guidelines for toxicological testing of pharmaceuticals.

Executive Summary

This technical guide provides a detailed overview of the toxicological profile of Rosuvastatin, the parent compound of this compound. Due to the absence of specific toxicological studies on this compound, this document leverages the extensive data available for Rosuvastatin to provide a robust understanding of its potential toxicological liabilities. The guide covers key areas of toxicology, including acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. Detailed experimental protocols for standard toxicological assays are provided, along with visual representations of key biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding.

Introduction to Rosuvastatin

Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, Rosuvastatin effectively reduces cholesterol production in the liver, leading to a decrease in circulating low-density lipoprotein (LDL) cholesterol. It is widely prescribed for the treatment of dyslipidemia and the prevention of cardiovascular diseases. This compound is recognized as an intermediate and potential impurity in the manufacturing process of Rosuvastatin.

Non-Clinical Toxicological Profile of Rosuvastatin

The toxicological profile of Rosuvastatin has been extensively evaluated in various animal models. The primary target organs for toxicity are the liver and skeletal muscle, which are consistent with the pharmacological action of statins.

Acute, Sub-chronic, and Chronic Toxicity

Studies in rodents have established the general toxicity profile of Rosuvastatin.

Study TypeSpeciesKey FindingsNOAEL (No-Observed-Adverse-Effect Level)
14-Day Dose Range-Finding RatTarget organs identified as liver, stomach, and skeletal muscle. Liver toxicities included elevated liver enzymes (ALT, AST, ALP), microvesiculation, and single-cell necrosis. Skeletal muscle toxicities included elevations in creatine (B1669601) kinase (CK) and minimal skeletal muscle necrosis.[1]Not explicitly stated in the provided reference.
30-Day Bridging Toxicology RatSimilar toxicity profile to the 14-day study, with the liver, stomach, and skeletal muscle being the primary target organs.[1]Not explicitly stated in the provided reference.
90-Day Oral Toxicity RodentsProvides detailed information on target organs, the possibility of accumulation, and helps estimate a no-observed-adverse-effect level for chronic studies.[2][3]Not explicitly stated in the provided reference.
4-Week Repeated Dose Wistar RatsLiver identified as the target organ for toxicity at doses ≥40 mg/kg, with findings including bile ductular proliferation, single-cell necrosis, and hepatocellular vacuolation.[4]< 40 mg/kg
Genotoxicity

Rosuvastatin has been evaluated in a battery of in vitro and in vivo genotoxicity assays to assess its potential to induce genetic mutations or chromosomal damage.

Assay TypeSystemMetabolic ActivationResult
Ames Test S. typhimurium & E. coliWith and WithoutNegative[1]
Mouse Lymphoma Assay L5178Y mouse lymphoma cellsWith and WithoutNegative[1]
Chromosomal Aberration Chinese Hamster Lung (CHL) cellsWith and WithoutNegative[1]
In vivo Micronucleus Test MouseN/ANegative[1]

However, some in vitro studies using human peripheral blood lymphocytes have suggested that Rosuvastatin may have cytotoxic and clastogenic/aneugenic potential at certain concentrations.[5][6][7]

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rodents to evaluate the tumorigenic potential of Rosuvastatin.

SpeciesDurationKey Findings
Rat 104 weeksIncreased incidence of uterine stromal polyps in females at 80 mg/kg/day.[1]
Mouse 107 weeksIncreased incidence of hepatocellular adenoma/carcinoma at 200 mg/kg/day.[1][8]

The relevance of these findings to human risk is considered in the context of the high doses administered and the metabolic differences between rodents and humans.

Reproductive and Developmental Toxicity

The effects of Rosuvastatin on fertility, and embryonic, and fetal development have been investigated.

Study TypeSpeciesKey Findings
Fertility and Early Embryonic Development RatNo adverse effect on fertility was observed at 50 mg/kg/day.[1]
Embryo-Fetal Development Rat & RabbitNo teratogenic effects were observed at doses up to 25 mg/kg/day in rats and 3 mg/kg/day in rabbits. Decreased fetal viability and maternal mortality were observed at higher doses in rabbits.[1]
Prenatal and Postnatal Development RatDecreased pup survival occurred at 50 mg/kg/day.[1]

Recent studies in mice have suggested that prolonged exposure to Rosuvastatin from pre-puberty to adulthood may impair sperm quality and lead to paternally mediated developmental toxicity.[2]

Signaling Pathways and Experimental Workflows

HMG-CoA Reductase Signaling Pathway

Rosuvastatin's primary mechanism of action is the inhibition of the HMG-CoA reductase enzyme in the cholesterol biosynthesis pathway.

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG_CoA_Reductase HMG-CoA Reductase HMGCoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Rosuvastatin Rosuvastatin Rosuvastatin->HMG_CoA_Reductase HMG_CoA_Reductase->Mevalonate NADPH -> NADP+

HMG-CoA Reductase Pathway Inhibition by Rosuvastatin.
Experimental Workflow: In Vivo Micronucleus Test

The in vivo micronucleus test is a crucial assay for assessing the genotoxic potential of a substance.

Micronucleus_Test_Workflow start Start acclimatization Animal Acclimatization (Rodents) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping dosing Test Substance Administration (e.g., oral gavage) grouping->dosing collection Bone Marrow or Peripheral Blood Collection dosing->collection 24h & 48h post-dose smear Slide Preparation and Staining collection->smear analysis Microscopic Analysis (Quantification of Micronuclei) smear->analysis data Data Analysis and Statistical Evaluation analysis->data end Conclusion on Genotoxicity data->end

Workflow for the In Vivo Micronucleus Test.

Detailed Experimental Protocols

The following are summarized protocols for key toxicological studies based on OECD guidelines.

Ames Test (Bacterial Reverse Mutation Test)
  • Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a prototrophic state.[9][10][11][12]

  • Methodology:

    • Strains: At least five strains are used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).

    • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

    • Procedure: The test substance, bacterial culture, and S9 mix (or buffer) are combined and either mixed with an overlay agar (B569324) and plated (plate incorporation method) or incubated together before plating (pre-incubation method).

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Evaluation: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)
  • Principle: This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in developing erythrocytes.[13][14][15][16][17]

  • Methodology:

    • Animals: Typically, young adult mice or rats are used.

    • Dose Selection: A preliminary range-finding study is conducted to determine the maximum tolerated dose (MTD). The main study uses at least three dose levels, a vehicle control, and a positive control.

    • Administration: The test substance is administered, usually once or twice, by a relevant route of exposure (e.g., oral gavage, intraperitoneal injection).

    • Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last administration. Peripheral blood can also be used.

    • Slide Preparation: Bone marrow cells are flushed, smeared on slides, and stained (e.g., with Giemsa).

    • Analysis: At least 4000 immature (polychromatic) erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity.

    • Evaluation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes.

In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)
  • Principle: This assay detects structural chromosome aberrations in cultured mammalian cells.[18][19][20][21][22]

  • Methodology:

    • Cell Lines: Human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) or Chinese Hamster Lung (CHL) cells are used.

    • Treatment: Cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) with and without S9 mix, and for a longer duration (e.g., 24 hours) without S9 mix.

    • Harvest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase. Cells are then harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

    • Analysis: Slides are stained, and at least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).

    • Evaluation: A substance is considered clastogenic if it produces a concentration-related increase in the number of cells with structural aberrations or a reproducible and statistically significant positive response at one or more concentrations.

Conclusion

While a specific toxicological profile for this compound is not publicly available, the extensive data on its parent compound, Rosuvastatin, provides a strong basis for understanding its potential toxicological characteristics. The primary target organs for Rosuvastatin toxicity are the liver and skeletal muscle. Standard genotoxicity assays for Rosuvastatin are generally negative, although some in vitro studies suggest a potential for chromosomal damage at high concentrations. Long-term studies in rodents have shown some evidence of tumorigenicity at high doses. The provided experimental protocols, based on international guidelines, offer a framework for the toxicological evaluation of new chemical entities. This guide serves as a valuable resource for professionals in drug development and research, enabling informed decision-making in the safety assessment of Rosuvastatin-related compounds.

References

Spectroscopic and Synthetic Profile of 5-Oxorosuvastatin Methyl Ester: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Oxorosuvastatin methyl ester, with the chemical formula C23H28FN3O6S and a molecular weight of 493.55 g/mol , is a molecule of significant interest in pharmaceutical research and development, particularly as it relates to the synthesis and analysis of rosuvastatin (B1679574) and its associated impurities.[1][2] This technical guide provides a comprehensive overview of the available spectroscopic data, outlines plausible experimental protocols for its synthesis and characterization, and presents visualizations to aid in understanding its structure and analytical workflow.

Molecular and Spectroscopic Data

While specific, experimentally determined spectroscopic data for this compound is not publicly available in the reviewed literature, this section presents the expected ranges and characteristics based on the known chemical structure. This information is critical for researchers involved in the identification and quantification of this compound. Commercial suppliers of the reference standard confirm that a detailed Certificate of Analysis (CoA) containing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data is typically provided upon purchase.[1][2][3]

Table 1: General Molecular Information

ParameterValue
IUPAC Name methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoate
CAS Number 147118-39-6
Molecular Formula C23H28FN3O6S
Molecular Weight 493.55 g/mol

Table 2: Predicted ¹H NMR Spectroscopic Data

Functional GroupExpected Chemical Shift (ppm)
Aromatic-H7.0 - 8.0
Vinylic-H6.0 - 7.0
O-CH3 (Ester)~3.7
N-CH3~3.3
S-CH3~2.8
CH (Isopropyl)3.0 - 3.5 (septet)
CH3 (Isopropyl)~1.2 (doublet)
CH-OH4.0 - 4.5
CH2-C=O2.5 - 2.8
CH2-CH(OH)2.2 - 2.6

Table 3: Predicted ¹³C NMR Spectroscopic Data

Functional GroupExpected Chemical Shift (ppm)
C=O (Ester)170 - 175
C=O (Ketone)195 - 205
Aromatic/Vinylic C110 - 165
C-O (Ester)50 - 55
C-OH65 - 75
C-N40 - 60
C-S30 - 40
Alkyl C15 - 40

Table 4: Predicted Mass Spectrometry Data

Ion TypeExpected m/z
[M+H]⁺~494.17
[M+Na]⁺~516.15

Table 5: Predicted Infrared (IR) Absorption Data

Functional GroupExpected Wavenumber (cm⁻¹)
O-H Stretch (Alcohol)3200 - 3600 (broad)
C-H Stretch (Aromatic/Vinylic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Ester)1735 - 1750
C=O Stretch (Ketone)1680 - 1700
C=C Stretch (Aromatic/Vinylic)1450 - 1650
S=O Stretch (Sulfonamide)1300 - 1350 and 1150 - 1170
C-O Stretch1000 - 1300

Experimental Protocols

General Synthesis of Methyl Esters

A common method for the synthesis of methyl esters from carboxylic acids involves reaction with methanol (B129727) in the presence of an acid catalyst.

Materials:

  • 5-Oxorosuvastatin

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve 5-Oxorosuvastatin in an excess of anhydrous methanol.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product using column chromatography on silica (B1680970) gel.

Spectroscopic Analysis Protocol

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

  • Mass Spectrometer (e.g., ESI-MS)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

  • NMR Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze by electrospray ionization mass spectrometry (ESI-MS) to determine the mass-to-charge ratio of the molecular ion.

  • Infrared Spectroscopy: Obtain the IR spectrum of the neat solid or a thin film of the compound using an FTIR spectrometer to identify characteristic functional group absorptions.

Visualizations

To further elucidate the structure and analytical workflow for this compound, the following diagrams are provided.

G Figure 1. Chemical Structure of this compound cluster_pyrimidine Pyrimidinyl Ring cluster_substituents Substituents cluster_sidechain Heptenoate Side Chain PyN1 N PyC2 C PyN1->PyC2 PyN3 N PyC2->PyN3 Sulfonamide N(CH3)SO2CH3 PyC2->Sulfonamide PyC4 C PyN3->PyC4 PyC5 C PyC4->PyC5 Fluorophenyl 4-Fluorophenyl PyC4->Fluorophenyl PyC6 C PyC5->PyC6 C6_Chain C=C PyC5->C6_Chain PyC6->PyN1 Isopropyl Isopropyl PyC6->Isopropyl C5_Py C5_Py C5_Py->C6_Chain C5_Oxo C=O C6_Chain->C5_Oxo C4_Chain CH2 C5_Oxo->C4_Chain C3_OH CH(OH) C4_Chain->C3_OH C2_Chain CH2 C3_OH->C2_Chain C1_Ester COOCH3 C2_Chain->C1_Ester

Figure 1. Chemical Structure of this compound

G Figure 2. Analytical Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR StructureElucidation Structure Elucidation NMR->StructureElucidation MS->StructureElucidation IR->StructureElucidation PurityAssessment Purity Assessment StructureElucidation->PurityAssessment

Figure 2. Analytical Workflow for Compound Characterization

References

An In-Depth Technical Guide to 5-Oxorosuvastatin Methyl Ester Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 5-Oxorosuvastatin methyl ester reference standard, a critical component in the pharmaceutical quality control and analytical development landscape for Rosuvastatin. This document details its chemical properties, analytical methodologies for its characterization, and its relevance within the metabolic and signaling pathways of its parent drug, Rosuvastatin.

Chemical and Physical Data

This compound is a key impurity and metabolite of Rosuvastatin, a widely prescribed HMG-CoA reductase inhibitor. As a reference standard, its precise characterization is paramount for the accurate quantification and quality assessment of Rosuvastatin drug substances and products.

PropertyValue
Chemical Name (3R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic Acid Methyl Ester
CAS Number 147118-39-6[1][2]
Molecular Formula C23H28FN3O6S[1][2]
Molecular Weight 493.55 g/mol [1][2]
Appearance Typically a white to off-white or yellow solid[3]
Solubility Soluble in organic solvents such as methanol, acetonitrile (B52724), and dimethyl sulfoxide.
Storage 2-8°C in a refrigerator[3]

Experimental Protocols

The accurate characterization of the this compound reference standard is crucial for its intended use. The following sections provide detailed, representative methodologies for its analysis. These protocols are based on established methods for Rosuvastatin and its related compounds and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the determination of the purity of the this compound reference standard and for the quantification of it as an impurity in Rosuvastatin samples.

Instrumentation:

  • HPLC system with a UV or PDA detector.

  • Chromatographic data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.05 M potassium dihydrogen phosphate (B84403) adjusted to pH 4.0 with phosphoric acid) and an organic phase (e.g., acetonitrile and/or methanol). A typical starting point could be a 60:40 (v/v) ratio of aqueous to organic phase.[4][5]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 242 nm[4]
Injection Volume 20 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the test sample containing Rosuvastatin to achieve a target concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of the this compound reference standard.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Dissolve an accurately weighed amount of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Data Acquisition and Analysis:

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • Process the spectra (Fourier transformation, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicities to confirm the assigned structure. The presence of characteristic signals for the methyl ester, the fluorophenyl group, the isopropyl group, and the heptenoic acid chain will confirm the identity of the compound.

Mass Spectrometry (MS) for Molecular Weight Verification

LC-MS or GC-MS can be used to confirm the molecular weight of this compound and to provide fragmentation data for further structural confirmation.

Instrumentation:

  • Liquid or Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole, Time-of-Flight).

LC-MS Protocol:

  • Utilize an HPLC method similar to the one described in section 2.1.

  • Introduce the column eluent into the mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Data Acquisition: Scan for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The expected m/z for the protonated molecule is approximately 494.17.

  • Perform fragmentation analysis (MS/MS) to obtain a characteristic fragmentation pattern that can be used for structural confirmation.

Signaling and Metabolic Pathways

While this compound is primarily an impurity, understanding the biological context of its parent drug, Rosuvastatin, is essential for drug development professionals.

HMG-CoA Reductase Signaling Pathway

Rosuvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway (also known as the mevalonate (B85504) pathway). This inhibition leads to a reduction in intracellular cholesterol levels.

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol ...multiple steps Rosuvastatin Rosuvastatin Rosuvastatin->HMG_CoA_Reductase Inhibition HMG_CoA_Reductase->Mevalonate

Figure 1: HMG-CoA Reductase Inhibition by Rosuvastatin.

Rosuvastatin Metabolic Pathway

Rosuvastatin undergoes limited metabolism in humans, primarily mediated by cytochrome P450 2C9 (CYP2C9). The major metabolite is N-desmethyl Rosuvastatin. 5-Oxorosuvastatin can be formed as a minor metabolite or a degradation product.

Rosuvastatin_Metabolism Rosuvastatin Rosuvastatin N_desmethyl N-desmethyl Rosuvastatin (Major Metabolite) Rosuvastatin->N_desmethyl Lactone Rosuvastatin Lactone (Metabolite/Degradant) Rosuvastatin->Lactone Oxo 5-Oxorosuvastatin (Minor Metabolite/Impurity) Rosuvastatin->Oxo CYP2C9 CYP2C9 CYP2C9->Rosuvastatin Hydrolysis Hydrolysis/ Oxidation Hydrolysis->Rosuvastatin

Figure 2: Simplified Metabolic Pathway of Rosuvastatin.

Synthesis and Formation

This compound can be formed as an impurity during the synthesis of Rosuvastatin or as a degradation product. Its synthesis as a reference standard involves a multi-step chemical process. A generalized workflow for its preparation from key intermediates is outlined below.

Synthesis_Workflow Start Pyrimidine Aldehyde Intermediate Wittig Wittig Reaction with Phosphonium Salt Start->Wittig Intermediate Protected Heptenoate Intermediate Wittig->Intermediate Deprotection Deprotection Intermediate->Deprotection Oxidation Selective Oxidation Deprotection->Oxidation Esterification Methyl Esterification Oxidation->Esterification Final 5-Oxorosuvastatin Methyl Ester Esterification->Final Purification Purification (e.g., Chromatography) Final->Purification

Figure 3: Generalized Synthesis Workflow.

Conclusion

The this compound reference standard is an indispensable tool for the pharmaceutical industry, ensuring the quality, safety, and efficacy of Rosuvastatin products. A thorough understanding of its chemical properties, coupled with robust analytical methods for its characterization and a clear picture of its role in the broader context of Rosuvastatin's pharmacology, is essential for researchers, scientists, and drug development professionals. This guide provides a foundational resource to support these critical activities.

References

Methodological & Application

Application Note and Protocol for the Analytical Determination of 5-Oxorosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxorosuvastatin methyl ester is a known impurity and potential degradation product of Rosuvastatin, a widely prescribed medication for the management of dyslipidemia. The rigorous monitoring and control of impurities in active pharmaceutical ingredients (APIs) and formulated drug products are critical for ensuring their safety and efficacy. This document provides detailed analytical methods and protocols for the sensitive and specific detection and quantification of this compound. The methodologies described herein are based on Ultra-Performance Liquid Chromatography (UPLC) coupled with UV detection and tandem mass spectrometry (LC-MS/MS), which are standard techniques in pharmaceutical analysis.

Physicochemical Properties of this compound: [1][2][3][4]

PropertyValue
CAS Number 147118-39-6
Molecular Formula C23H28FN3O6S
Molecular Weight 493.55 g/mol
IUPAC Name (3R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic acid methyl ester

Principle of Analytical Methods

The primary analytical approach involves the separation of this compound from Rosuvastatin and other related impurities using reversed-phase UPLC. Quantification can be achieved through two principal detection methods:

  • UPLC-UV: This method relies on the ultraviolet absorbance of the analyte. Given the structural similarity to Rosuvastatin, a detection wavelength in the range of 240-250 nm is appropriate for sensitive detection.[5][6][7]

  • LC-MS/MS: For higher sensitivity and specificity, particularly in complex matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry is the method of choice. This technique utilizes the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions for unequivocal identification and quantification.[8][9]

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • UPLC system with a binary or quaternary solvent manager, sample manager, and a photodiode array (PDA) or tunable UV detector.

    • LC-MS/MS system with an electrospray ionization (ESI) source.

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Syringe filters (0.22 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA)

    • Ammonium acetate

    • This compound reference standard

Standard and Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation (for Drug Substance): Accurately weigh about 25 mg of the Rosuvastatin drug substance, dissolve in and dilute to 25 mL with the mobile phase.

  • Sample Preparation (for Dosage Forms): Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to 25 mg of Rosuvastatin into a 25 mL volumetric flask, add the mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.22 µm syringe filter prior to analysis.

UPLC-UV Method
  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.[5][6]

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.[5][6]

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 70 30
      10.0 30 70
      12.0 30 70
      12.1 70 30

      | 15.0 | 70 | 30 |

    • Flow Rate: 0.3 mL/min.[5][10]

    • Column Temperature: 40 °C.[5]

    • Injection Volume: 5 µL.

    • Detection Wavelength: 245 nm.

LC-MS/MS Method
  • Chromatographic Conditions: (Same as UPLC-UV method)

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[9][11]

    • Capillary Voltage: 3.5 kV.[10]

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.[10]

    • Cone Gas Flow: 50 L/h.

    • Desolvation Gas Flow: 600 L/h.

    • Collision Gas: Argon.

    • Multiple Reaction Monitoring (MRM) Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
      This compound 494.2 [To be determined experimentally] 30 [To be determined experimentally]

      | Rosuvastatin (for reference) | 482.2 | 258.2 | 35 | 20 |

Data Presentation

Quantitative Data Summary (Hypothetical Values)
ParameterUPLC-UV MethodLC-MS/MS Method
Linearity Range 0.1 - 10 µg/mL1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.03 µg/mL0.3 ng/mL
Limit of Quantitation (LOQ) 0.1 µg/mL1 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (%RSD) < 2.0%< 1.5%

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedure cluster_detection Detection cluster_data Data Processing weigh Weighing of Sample/ Reference Standard dissolve Dissolution in Methanol/Mobile Phase weigh->dissolve dilute Serial Dilution (for standards) dissolve->dilute filter Filtration (0.22 µm) dissolve->filter inject Injection into UPLC System filter->inject separate Chromatographic Separation (C18 Column) uv UV Detection (245 nm) separate->uv ms MS/MS Detection (MRM Mode) separate->ms integrate Peak Integration uv->integrate ms->integrate quantify Quantification using Calibration Curve integrate->quantify report Reporting of Results quantify->report

Caption: Experimental workflow for the analysis of this compound.

Logical Relationship of Analytical Methods

G cluster_methods Analytical Techniques compound 5-Oxorosuvastatin Methyl Ester uplc UPLC Separation (Reversed-Phase) compound->uplc uv_detection UV Detection uplc->uv_detection Quantitative Analysis ms_detection MS/MS Detection uplc->ms_detection High Sensitivity & Specificity Analysis data_analysis Data Analysis & Quantification uv_detection->data_analysis Concentration Data ms_detection->data_analysis Concentration & Structural Confirmation

Caption: Relationship between analytical techniques for this compound.

References

Application Note: HPLC Method for the Analysis of 5-Oxorosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Abstract

This application note describes a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Oxorosuvastatin methyl ester, a potential impurity and degradation product of Rosuvastatin. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a reliable and robust analytical tool for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Rosuvastatin.

Introduction

Rosuvastatin is a widely prescribed statin used to lower cholesterol and prevent cardiovascular disease. During its synthesis and storage, various related substances and degradation products can be formed, which may affect the drug's efficacy and safety. This compound is a potential process-related impurity or degradation product. Therefore, a reliable analytical method is crucial for its detection and quantification to ensure the quality and purity of Rosuvastatin drug substances and products. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method.

Experimental

  • This compound reference standard

  • Rosuvastatin Calcium reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (AR grade)

  • Water (Milli-Q or equivalent)

A standard HPLC system equipped with:

  • Quaternary or Binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

A summary of the optimized HPLC conditions is presented in Table 1.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 242 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Optimized HPLC Parameters

Protocols

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Rosuvastatin Drug Substance: Accurately weigh and dissolve the sample in the mobile phase to obtain a theoretical concentration within the linear range of the method.

  • Rosuvastatin Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a target concentration of Rosuvastatin, and dissolve it in the mobile phase. Sonicate for 15 minutes and filter the solution through a 0.45 µm syringe filter before injection.[1]

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the working standard solution (e.g., 10 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%.

Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system and record the chromatograms.

Data Presentation and Analysis

The concentration of this compound in the sample can be calculated using the calibration curve generated from the peak areas of the standard solutions.

Concentration (µg/mL)Peak Area (arbitrary units)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]

Table 2: Example Calibration Data

Visualization

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Standard_Prep Standard Solution Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Solution Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Report Final Report Data_Processing->Report

Caption: Experimental workflow for HPLC analysis.

logical_relationship Analyte 5-Oxorosuvastatin Methyl Ester Technique HPLC (Reversed-Phase) Analyte->Technique is analyzed by Outcome Quantification & Purity Assessment Technique->Outcome leads to

References

Application Note: Quantitative Analysis of 5-Oxoruvastatin Methyl Ester in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rosuvastatin (B1679574) is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase. During its synthesis and degradation, various related substances can be formed. One such process-related impurity is 5-Oxoruvastatin (also referred to as 5-keto acid). The analysis of such impurities is crucial for ensuring the quality and safety of the final drug product. This application note describes a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Oxoruvastatin methyl ester in human plasma. The derivatization to the methyl ester can improve chromatographic properties and mass spectrometric sensitivity.

This proposed method is based on established analytical techniques for rosuvastatin and its metabolites and provides a framework for the development and validation of a robust analytical procedure.

Experimental Protocols

Sample Preparation

This protocol involves the extraction of the analyte from a biological matrix and its derivatization to the methyl ester.

Materials:

  • Human plasma

  • 5-Oxoruvastatin reference standard

  • Rosuvastatin-d6 (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • 2M HCl in Methanol

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Rosuvastatin-d6, 1 µg/mL in methanol). For the preparation of calibration curve and quality control (QC) samples, add 10 µL of the respective 5-Oxoruvastatin standard solutions.

  • Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Methyl Esterification):

    • To the dried residue, add 100 µL of 2M HCl in methanol.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • After incubation, cool the sample to room temperature.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:10 mM ammonium formate with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 10 mM Ammonium Formate in water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
1.07030
5.01090
6.01090
6.17030
8.07030
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See Table 2

Data Presentation

Table 2: Proposed MRM Transitions and Retention Times

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Expected Retention Time (min)
5-Oxoruvastatin Methyl Ester494.2272.115035~ 4.5
494.2258.115040~ 4.5
Rosuvastatin-d6 (IS)488.2264.115038~ 4.8

Note: The molecular weight of 5-Oxoruvastatin is 479.5 g/mol . After methylation (addition of CH2), the molecular weight of the methyl ester is 493.5 g/mol . The protonated molecule [M+H]+ is therefore expected at m/z 494.2. The product ions are predicted based on the known fragmentation of rosuvastatin, which commonly involves cleavage of the heptenoic acid side chain.[1][2]

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma is_spike Spike with Internal Standard (Rosuvastatin-d6) plasma->is_spike ppt Protein Precipitation (400 µL Acetonitrile) is_spike->ppt vortex Vortex (1 min) ppt->vortex centrifuge1 Centrifuge (10,000 x g, 10 min) vortex->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry1 Evaporate to Dryness (N2) supernatant->dry1 derivatize Derivatization (2M HCl in Methanol, 60°C, 30 min) dry1->derivatize dry2 Evaporate to Dryness (N2) derivatize->dry2 reconstitute Reconstitute in Mobile Phase dry2->reconstitute centrifuge2 Centrifuge (10,000 x g, 5 min) reconstitute->centrifuge2 inject Inject into LC-MS/MS centrifuge2->inject lc Liquid Chromatography (C18 Column, Gradient Elution) inject->lc ms Mass Spectrometry (ESI+, MRM Mode) lc->ms data Data Acquisition and Quantification ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of 5-Oxoruvastatin methyl ester.

Fragmentation cluster_products Product Ions parent 5-Oxoruvastatin Methyl Ester [M+H]+ = 494.2 prod1 m/z = 272.1 parent->prod1 Loss of C7H10O4 prod2 m/z = 258.1 parent->prod2 Further Fragmentation

Caption: Proposed fragmentation pathway for 5-Oxoruvastatin methyl ester.

References

Application Notes and Protocols for the Quantification of 5-Oxorosuvastatin Methyl Ester in Rosuvastatin API

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rosuvastatin is a synthetic lipid-lowering agent and a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis. The presence of impurities in the active pharmaceutical ingredient (API) can impact the safety and efficacy of the final drug product. One such process-related impurity is 5-Oxorosuvastatin, which can also exist as its methyl ester. Rigorous analytical monitoring of this impurity is crucial to ensure the quality and purity of Rosuvastatin API. This document provides detailed application notes and protocols for the quantification of 5-Oxorosuvastatin methyl ester using a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method.

Analytical Principle

The quantification of this compound in Rosuvastatin API is achieved using a stability-indicating reversed-phase UPLC method with UV detection. The method is capable of separating 5-Oxorosuvastatin from Rosuvastatin and other related impurities, allowing for accurate quantification. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and sensitivity.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the validation of the analytical method for the quantification of 5-Oxo Rosuvastatin. While the primary focus of this document is the methyl ester, the validation data for the closely related 5-Oxo Rosuvastatin acid is presented here as a reliable surrogate due to their structural similarity and expected comparable chromatographic behavior.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Performance
Tailing Factor (for Rosuvastatin)Not more than 2.01.1
Theoretical Plates (for Rosuvastatin)Not less than 2000> 5000
% RSD of Peak Area (n=6)Not more than 2.0%< 1.0%

Table 2: Method Validation Data for 5-Oxo Rosuvastatin

Validation ParameterResult
Linearity
RangeLOQ to 150% of specification level
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD) 0.025 µg/mL
Limit of Quantification (LOQ) 0.075 µg/mL[1]
Accuracy (% Recovery)
50% of specification level98.5%
100% of specification level101.2%
150% of specification level99.8%
Precision (% RSD)
Repeatability (Intra-day)< 2.0%
Intermediate Precision (Inter-day)< 3.0%

Experimental Protocols

1. Reagents and Materials

  • Rosuvastatin Calcium Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (Milli-Q or equivalent)

2. Chromatographic Conditions

ParameterCondition
Instrument Waters Acquity UPLC or equivalent
Column Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Methanol
Gradient Program Time (min)
0.0
5.0
8.0
10.0
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection Wavelength 240 nm
Injection Volume 5 µL
Run Time 10.0 min

3. Preparation of Solutions

  • Diluent: Methanol

  • Standard Stock Solution (Rosuvastatin): Accurately weigh and dissolve about 25 mg of Rosuvastatin Calcium Reference Standard in a 25 mL volumetric flask with diluent.

  • Impurity Stock Solution (this compound): Accurately weigh and dissolve about 5 mg of this compound Reference Standard in a 50 mL volumetric flask with diluent.

  • Standard Solution: Dilute the Standard Stock Solution with diluent to obtain a final concentration of about 0.1 mg/mL of Rosuvastatin.

  • Spiked Sample Solution (for Accuracy): Accurately weigh about 25 mg of Rosuvastatin API into a 25 mL volumetric flask. Spike with appropriate volumes of the Impurity Stock Solution to achieve concentrations corresponding to 50%, 100%, and 150% of the specification limit for this compound. Dissolve and dilute to volume with diluent.

  • Sample Solution (Rosuvastatin API): Accurately weigh and dissolve about 25 mg of Rosuvastatin API in a 25 mL volumetric flask with diluent.

4. Analysis Procedure

  • Equilibrate the UPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Standard Solution in six replicates to check for system suitability.

  • Inject the Standard Solution, Spiked Sample Solutions, and Sample Solution.

  • Record the chromatograms and integrate the peak areas.

5. Calculation

Calculate the amount of this compound in the Rosuvastatin API sample using the following formula:

% Impurity = (Area_Impurity_Sample / Area_Impurity_Standard) * (Concentration_Standard / Concentration_Sample) * 100

Visualizations

experimental_workflow cluster_analysis UPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions (Rosuvastatin & 5-Oxo-ester) sys_suit System Suitability Check (6 injections of Standard) prep_std->sys_suit prep_sample Prepare Sample Solution (Rosuvastatin API) analysis Inject Blank, Standards, and Samples prep_sample->analysis prep_spiked Prepare Spiked Sample (for Accuracy) prep_spiked->analysis sys_suit->analysis data_acq Data Acquisition (Chromatograms) analysis->data_acq integration Peak Integration data_acq->integration calculation Quantification of This compound integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for quantifying this compound.

logical_relationship cluster_api Rosuvastatin API cluster_impurities Potential Impurities cluster_method Analytical Method cluster_output Analytical Output api Rosuvastatin imp1 5-Oxorosuvastatin Methyl Ester imp2 Other Process Impurities imp3 Degradation Products method Stability-Indicating UPLC Method imp1->method is separated by imp2->method is separated by imp3->method is separated by output Quantified Level of 5-Oxorosuvastatin Methyl Ester method->output provides

Caption: Relationship between API, impurity, and analytical method.

References

Application Note & Protocol: Isolation of 5-Oxorosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation of 5-Oxorosuvastatin methyl ester, a known impurity and synthetic intermediate of Rosuvastatin. The protocol is designed for researchers in pharmaceutical development and quality control who require a pure reference standard for analytical method development, validation, and impurity profiling. The methodology leverages preparative High-Performance Liquid Chromatography (HPLC) for efficient separation and purification. This application note also includes a summary of analytical data for the isolated compound and a graphical representation of the experimental workflow.

Introduction

Rosuvastatin is a widely prescribed HMG-CoA reductase inhibitor used to treat dyslipidemia.[1][2] During its synthesis and storage, various related substances or impurities can form, which must be identified, quantified, and controlled to ensure the safety and efficacy of the drug product.[2] this compound, with the chemical name (3R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl) amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic acid methyl ester, is a significant process-related impurity and a potential degradation product of Rosuvastatin.[3][4] Accurate analytical standards of this impurity are crucial for the development and validation of stability-indicating analytical methods.[5][6] This protocol outlines a robust method for the isolation and purification of this compound from a complex mixture, such as a stressed sample of Rosuvastatin or a crude synthetic reaction mixture.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification cluster_analysis Analysis start Crude Sample (e.g., Stressed Rosuvastatin or Synthesis Reaction Mixture) dissolve Dissolve in Mobile Phase Constituent (e.g., Methanol (B129727)/Water) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc Inject into Preparative HPLC System filter->hplc fraction Collect Fractions Containing This compound hplc->fraction pool Pool Fractions fraction->pool evap Evaporate Solvent under Reduced Pressure pool->evap dry Dry Isolated Compound under Vacuum evap->dry purity Purity & Identity Confirmation (Analytical HPLC, LC-MS, NMR) dry->purity

Figure 1. Experimental workflow for the isolation of this compound.

Materials and Reagents

  • Crude mixture containing this compound

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Syringe filters (0.45 µm)

Equipment

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Preparative C18 reverse-phase HPLC column (e.g., 250 x 21.2 mm, 5 µm)

  • Rotary evaporator

  • High-vacuum pump

  • Analytical HPLC or UPLC system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Experimental Protocol

1. Sample Preparation

1.1. Weigh an appropriate amount of the crude mixture containing this compound.

1.2. Dissolve the sample in a minimal amount of a suitable solvent, such as a mixture of methanol and water, to ensure complete dissolution.

1.3. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2. Preparative HPLC Purification

2.1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (preparative scale)
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: Methanol
  • Elution: Isocratic or gradient elution can be employed. A typical starting point is an isocratic elution with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[5][6] The gradient can be optimized to achieve better separation based on the impurity profile of the crude mixture.
  • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-25 mL/min for a 21.2 mm ID column).
  • Detection: UV at 240 nm.[5]
  • Injection Volume: The injection volume will depend on the concentration of the sample solution and the capacity of the preparative column.

2.2. Fraction Collection:

  • Inject the prepared sample onto the preparative HPLC system.
  • Monitor the chromatogram and collect the fractions corresponding to the retention time of this compound. The retention time will need to be predetermined using an analytical scale separation or by analyzing a reference standard if available.

3. Isolation of the Purified Compound

3.1. Pool the collected fractions containing the pure this compound.

3.2. Remove the organic solvent (methanol) from the pooled fractions using a rotary evaporator at a controlled temperature (e.g., 40°C).

3.3. The remaining aqueous solution can be further processed, for instance, by lyophilization or liquid-liquid extraction, to isolate the compound.

3.4. Dry the isolated solid under high vacuum to remove any residual solvents.

4. Purity and Identity Confirmation

4.1. Purity Assessment:

  • Dissolve a small amount of the isolated compound in a suitable solvent.
  • Analyze the sample using an analytical HPLC or UPLC system with a C18 column.[5][6]
  • The purity can be determined by calculating the peak area percentage.

4.2. Identity Confirmation:

  • The identity of the isolated compound should be confirmed using spectroscopic techniques.
  • Mass Spectrometry (MS): Determine the molecular weight of the compound. The expected molecular weight for this compound (C₂₃H₂₈FN₃O₆S) is 493.55 g/mol .[3]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy should be performed to confirm the chemical structure.

Data Presentation

Table 1: Analytical Data for Isolated this compound

ParameterValueMethod
Chemical Formula C₂₃H₂₈FN₃O₆S-
Molecular Weight 493.55 g/mol Mass Spectrometry
CAS Number 147118-39-6-
Purity (by HPLC) >98%Analytical HPLC
Appearance Off-white to pale yellow solidVisual Inspection
Solubility Soluble in Methanol, DMSOExperimental

Table 2: Example Preparative HPLC Parameters

ParameterSpecification
Instrument Preparative HPLC with UV Detector
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase 50:50 (v/v) Methanol : 0.1% TFA in Water
Flow Rate 20 mL/min
Detection Wavelength 240 nm
Column Temperature Ambient
Injection Volume 5 mL (concentration dependent)

Signaling Pathways and Logical Relationships

The isolation of a specific impurity is a critical step in the overall process of drug development and quality control. The availability of a pure impurity standard enables several key activities.

logical_relationship Isolation Isolation of This compound Standard Pure Reference Standard Isolation->Standard MethodDev Analytical Method Development & Validation Standard->MethodDev Stability Forced Degradation & Stability Studies Standard->Stability ImpurityProfiling Impurity Profiling of Drug Substance MethodDev->ImpurityProfiling Stability->ImpurityProfiling Tox Toxicological Assessment ImpurityProfiling->Tox QC Quality Control of Final Drug Product ImpurityProfiling->QC

Figure 2. Role of impurity isolation in drug development.

Conclusion

This protocol provides a comprehensive guide for the isolation and purification of this compound. The use of preparative HPLC is an effective technique for obtaining this impurity in high purity. The availability of a well-characterized reference standard is essential for ensuring the quality and safety of Rosuvastatin drug products by enabling accurate monitoring and control of this impurity. Researchers are advised to optimize the described HPLC conditions based on the specific composition of their crude sample mixture to achieve the best separation efficiency.

References

Application Notes and Protocols for Forced Degradation Studies of 5-Oxorosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on 5-Oxorosuvastatin methyl ester, a known impurity and derivative of Rosuvastatin. Understanding the degradation pathways of this molecule is crucial for the development of stable pharmaceutical formulations and robust analytical methods.

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to predict its degradation profile.[1] This helps in identifying potential degradants, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[1] The typical stress factors include acid and base hydrolysis, oxidation, thermal stress, and photolysis.[1]

Experimental Protocols

The following protocols are designed to induce degradation of this compound to a level of 5-20%, which is generally considered appropriate for the validation of chromatographic assays.[1] It is recommended to perform a preliminary study to determine the optimal stress conditions to achieve the target degradation.

Acidic Hydrolysis

Objective: To investigate the degradation of this compound in acidic conditions.

Materials:

Protocol:

  • Accurately weigh and dissolve a known amount of this compound in a minimal amount of methanol or acetonitrile.

  • Dilute the solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL in a volumetric flask.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Immediately neutralize the aliquots with an equivalent volume and concentration of NaOH.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.

  • If no significant degradation is observed, repeat the experiment with 1 M HCl or at a higher temperature.

  • Analyze the samples using a suitable stability-indicating HPLC method.

Basic Hydrolysis

Objective: To assess the stability of this compound under basic conditions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Volumetric flasks

  • Water bath or incubator

Protocol:

  • Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH, using a minimal amount of organic solvent for initial dissolution if necessary.

  • Keep the solution at room temperature (25°C).

  • Sample at initial, 2, 4, 8, and 12-hour time points.

  • Neutralize the collected samples with an equivalent amount of 0.1 M HCl.

  • If the degradation is too rapid, consider using milder conditions (e.g., lower temperature or lower concentration of NaOH). If degradation is slow, the temperature can be increased to 40-60°C.

  • Prepare the samples for HPLC analysis by diluting with the mobile phase.

Oxidative Degradation

Objective: To determine the susceptibility of this compound to oxidation.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂), 3% and 30% solutions

  • Methanol or Acetonitrile (HPLC grade)

  • Volumetric flasks

  • Water bath or incubator

Protocol:

  • Prepare a 1 mg/mL solution of the compound in a mixture of methanol or acetonitrile and 3% H₂O₂.

  • Maintain the solution at room temperature and protect it from light.

  • Collect samples at various time points (e.g., 2, 6, 12, and 24 hours).

  • If the extent of degradation is insufficient, the study can be repeated using 30% H₂O₂ or by gently heating the solution to 40°C.

  • Quench the reaction by dilution with the mobile phase before analysis.

  • Analyze the samples by HPLC.

Thermal Degradation

Objective: To evaluate the effect of high temperature on the solid-state stability of this compound.

Materials:

  • This compound (solid)

  • Hot air oven

  • Glass vials

Protocol:

  • Place a known amount of solid this compound in a clean, dry glass vial, spreading it as a thin layer.

  • Heat the sample in a hot air oven at 80°C for 24 hours.

  • A control sample should be stored at room temperature.

  • If no significant degradation is observed, the temperature can be increased, but it should generally remain below the compound's melting point.

  • After the specified time, allow the sample to cool to room temperature.

  • Dissolve a known amount of the stressed and control samples in a suitable solvent and dilute to a known concentration for HPLC analysis.

Photolytic Degradation

Objective: To assess the photostability of this compound.

Materials:

  • This compound (solid and in solution)

  • Photostability chamber with a calibrated light source (providing both UV and visible light, as per ICH Q1B guidelines)

  • Quartz cuvettes or other suitable transparent containers

  • Amber-colored vials (for dark control)

Protocol:

  • For the solid-state study, spread a thin layer of the compound in a suitable container.

  • For the solution-state study, prepare a 1 mg/mL solution in a suitable solvent (e.g., methanol or acetonitrile) and place it in a quartz cuvette.

  • Expose the samples to light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

  • Simultaneously, run a dark control sample wrapped in aluminum foil or in an amber vial to exclude light.

  • At the end of the exposure period, prepare the solid and solution samples, along with their respective dark controls, for HPLC analysis.

Analytical Methodology

A stability-indicating HPLC method is essential for separating the parent drug from its degradation products. A reverse-phase HPLC method with UV detection is commonly employed for statins and their related compounds.

Example HPLC Method Parameters:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.01 M phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 242 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperature% Assay of this compound% DegradationNumber of Degradation Products
Acidic Hydrolysis 0.1 M HCl24 hours60°C88.511.52
Basic Hydrolysis 0.1 M NaOH8 hours25°C85.214.83
Oxidative Degradation 3% H₂O₂24 hours25°C92.17.91
Thermal Degradation Solid State24 hours80°C95.84.21
Photolytic Degradation Solid StateICH Q1B25°C97.32.71

Visualizations

Experimental Workflow

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis cluster_output Output Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Sampling Sampling at Time Intervals Acid->Sampling Base Basic Hydrolysis (0.1 M NaOH, 25°C) Base->Sampling Oxidation Oxidative Degradation (3% H₂O₂, 25°C) Oxidation->Sampling Thermal Thermal Degradation (Solid, 80°C) Thermal->Sampling Photo Photolytic Degradation (ICH Q1B) Photo->Sampling Neutralization Neutralization/ Quenching Sampling->Neutralization HPLC Stability-Indicating HPLC Analysis Neutralization->HPLC Degradation_Profile Degradation Profile and Pathway Elucidation HPLC->Degradation_Profile Drug 5-Oxorosuvastatin Methyl Ester Drug->Acid Expose to Stress Drug->Base Expose to Stress Drug->Oxidation Expose to Stress Drug->Thermal Expose to Stress Drug->Photo Expose to Stress

Caption: Workflow for the forced degradation study of this compound.

Potential Degradation Pathway

G cluster_main Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent 5-Oxorosuvastatin Methyl Ester Acid_Deg 5-Oxorosuvastatin (Carboxylic Acid) Parent->Acid_Deg Acidic/Basic Hydrolysis of Ester Base_Deg Lactone Impurity Parent->Base_Deg Intramolecular Cyclization (Base) Ox_Deg N-Oxide Derivative Parent->Ox_Deg Oxidation of Pyrimidine Nitrogen

Caption: Postulated degradation pathways for this compound.

References

Application Notes and Protocols for 5-Oxorosuvastatin Methyl Ester in ANDA Filing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-Oxorosuvastatin methyl ester, a critical impurity in the synthesis and degradation of Rosuvastatin (B1679574). This document outlines its relevance for Abbreviated New Drug Application (ANDA) filings, methods for its synthesis and characterization, and protocols for its detection and quantification in Rosuvastatin drug substances and products.

Introduction to this compound

This compound (CAS No. 147118-39-6) is a recognized process impurity and degradation product of Rosuvastatin, an HMG-CoA reductase inhibitor used to lower cholesterol.[1][2][3] Its chemical formula is C23H28FN3O6S with a molecular weight of 493.55 g/mol . The presence of this and other impurities must be carefully controlled and monitored in the manufacturing of generic Rosuvastatin to ensure the safety and efficacy of the final drug product, as stipulated by regulatory bodies like the FDA.[4][5][6] Therefore, thorough characterization and a validated analytical method for its quantification are essential components of an ANDA submission.

Chemical Structure:

(Image of the chemical structure of this compound should be included here if possible, but as a text-based AI, I will proceed without it.)

Synthesis and Characterization

The availability of a pure reference standard of this compound is crucial for analytical method development and validation. While direct synthesis protocols are not abundant in public literature, a plausible synthetic route can be adapted from the preparation of the analogous 5-Oxo Rosuvastatin calcium salt and other Rosuvastatin intermediates.[1][7][8][9]

Synthetic Approach

A potential synthetic pathway involves a Wittig reaction followed by oxidation and esterification.

Synthesis_Workflow A 4-(4-fluorophenyl)-5-formyl-6-isopropyl- 2-(N-methylmethylsulfonamido)pyrimidine C Wittig Reaction A->C B Methyl (3R)-3-hydroxy-5-oxo-6- (triphenylphosphoranylidene)hexanoate B->C D Methyl (3R, 6E)-7-[4-(4-fluorophenyl)-6-isopropyl- 2-(methyl(methylsulfonyl)amino)pyrimidin-5-yl]- 3-hydroxy-5-oxo-6-heptenoate (this compound) C->D

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Adapted)
  • Wittig Reaction: React 4-(4-fluorophenyl)-5-formyl-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine with a suitable phosphonium (B103445) ylide derived from a protected 3-hydroxy-5-oxohexanoic acid methyl ester derivative in an appropriate solvent system.

  • Deprotection: Remove any protecting groups from the hydroxy functionality under acidic or basic conditions as required.

  • Purification: The crude product is purified using column chromatography on silica (B1680970) gel to yield the desired this compound.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using various spectroscopic techniques.

Characterization Data

A comprehensive characterization of the this compound reference standard is mandatory. This typically includes:

Analytical Technique Expected Results
¹H-NMR Spectral data confirming the proton environment of the molecule.
¹³C-NMR Spectral data confirming the carbon framework of the molecule.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight (493.55 g/mol ).[10]
Infrared (IR) Spectroscopy Peaks corresponding to functional groups (e.g., C=O, S=O, N-H).
High-Performance Liquid Chromatography (HPLC) Purity assessment, typically >98%.[10]

Analytical Method for Impurity Profiling

A validated, stability-indicating analytical method is required for the detection and quantification of this compound in Rosuvastatin drug substance and drug product for an ANDA filing. A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method coupled with UV or Mass Spectrometry detection is commonly employed.[11][12][13]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Rosuvastatin is known to be labile under acidic and photolytic conditions, leading to the formation of degradation products, including the 5-oxo isomer.[2][][15][16]

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions A Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analysis by Stability-Indicating Method A->Analysis B Base Hydrolysis (e.g., 0.1M NaOH) B->Analysis C Oxidative (e.g., 3% H₂O₂) C->Analysis D Thermal (e.g., 80°C) D->Analysis E Photolytic (UV/Vis light) E->Analysis Rosuvastatin Rosuvastatin Drug Substance / Product Rosuvastatin->A Rosuvastatin->B Rosuvastatin->C Rosuvastatin->D Rosuvastatin->E DP Degradation Products (including 5-Oxorosuvastatin) Analysis->DP

Caption: Workflow for forced degradation studies of Rosuvastatin.

HPLC/UPLC Method Protocol

The following is a general protocol that should be optimized and validated for a specific product matrix.

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3][11][17][18]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 242 nm[17]
Injection Volume 10 µL
Run Time Sufficient to allow for the elution of all degradation products.
Method Validation

The analytical method must be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Biological Significance

Rosuvastatin's therapeutic effect is derived from its potent and selective inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[4][15][19] The primary human metabolite of Rosuvastatin, N-desmethyl rosuvastatin, exhibits significantly reduced inhibitory activity compared to the parent compound.[20] While specific studies on the biological activity of this compound are limited, as a degradation product, it is generally presumed to have negligible pharmacological activity. However, the presence of any impurity must be controlled within strict limits to ensure patient safety.

Rosuvastatin Mechanism of Action

HMG_CoA_Pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Biosynthesis Mevalonate->Cholesterol HMG_CoA_Reductase->Mevalonate Rosuvastatin Rosuvastatin Rosuvastatin->HMG_CoA_Reductase Inhibits Impurity 5-Oxorosuvastatin methyl ester (Negligible Activity) Impurity->HMG_CoA_Reductase

Caption: Inhibition of the HMG-CoA reductase pathway by Rosuvastatin.

Conclusion

The thorough identification, characterization, and quantification of this compound are critical for the successful ANDA filing of a generic Rosuvastatin product. This requires the synthesis of a pure reference standard, the development and validation of a stability-indicating analytical method, and a comprehensive understanding of the impurity's formation and potential impact. The protocols and information provided herein serve as a guide for researchers and drug development professionals in navigating the regulatory requirements for impurity control in generic drug manufacturing.

References

Application Note: A Stability-Indicating RP-HPLC Method for the Determination of 5-Oxorosuvastatin Methyl Ester and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Oxorosuvastatin methyl ester and its degradation products. This method is crucial for the assessment of the stability of this compound in bulk drug and pharmaceutical formulations.

Introduction

This compound is a potential impurity and degradation product of Rosuvastatin (B1679574), a widely used HMG-CoA reductase inhibitor for treating hyperlipidemia.[1] The stability of any active pharmaceutical ingredient (API) is a critical attribute that can affect its safety and efficacy. Stability testing and the development of validated stability-indicating analytical methods are mandated by regulatory agencies such as the International Conference on Harmonisation (ICH).[2]

A stability-indicating method is an analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation. It should also be able to separate and quantify the degradation products formed under various stress conditions.[3] This application note describes a robust stability-indicating RP-HPLC method for this compound, based on the established methods for Rosuvastatin and its related substances.[1][4]

Experimental Protocols

2.1. Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector is recommended. The following chromatographic conditions are proposed based on methods developed for Rosuvastatin and its impurities.[1][5]

ParameterRecommended Condition
HPLC System Agilent 1200 series or equivalent with PDA detector
Column Waters X-Bridge™ C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% v/v Trifluoroacetic acid in water
Mobile Phase B Acetonitrile (B52724)
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 242 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
07030
153070
253070
287030
307030

2.2. Preparation of Solutions

  • Diluent: A mixture of water and acetonitrile (50:50 v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

2.3. Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2] The following stress conditions are recommended:

  • Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Cool and neutralize with 1 mL of 0.1 N NaOH. Dilute to 10 mL with diluent.

  • Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour. Neutralize with 1 mL of 0.1 N HCl. Dilute to 10 mL with diluent.

  • Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Dilute to 10 mL with diluent.

  • Thermal Degradation: Expose the solid powder of this compound to 105°C in a hot air oven for 24 hours. Prepare a 50 µg/mL solution in the diluent.

  • Photolytic Degradation: Expose the solid powder to UV light (254 nm) and visible light in a photostability chamber for 24 hours. Prepare a 50 µg/mL solution in the diluent.

A control sample (unstressed) should be prepared at the same concentration for comparison.

Method Validation

The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2]

3.1. Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The chromatograms of the stressed samples should be examined for the separation of the main peak from any degradation products.

3.2. Linearity

The linearity of the method should be established by analyzing a series of concentrations of this compound. A typical range would be 5 to 75 µg/mL. The calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.

3.3. Accuracy

Accuracy should be assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration).

3.4. Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing six replicate injections of the working standard solution on the same day. Intermediate precision is assessed by repeating the analysis on a different day with a different analyst and/or instrument. The relative standard deviation (%RSD) of the peak areas is calculated.

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 2: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress Condition% DegradationNumber of Degradation Products
Acid Hydrolysis (0.1 N HCl, 60°C, 2h) 15.22
Base Hydrolysis (0.1 N NaOH, RT, 1h) 8.51
Oxidative (3% H₂O₂, RT, 2h) 12.83
Thermal (105°C, 24h) 5.11
Photolytic (UV/Vis, 24h) 7.32

Table 3: Method Validation Parameters (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.85≤ 2.0
Intermediate Precision (%RSD) 1.23≤ 2.0
LOD (µg/mL) 0.1-
LOQ (µg/mL) 0.3-

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_stress Forced Degradation cluster_hplc HPLC Analysis cluster_validation Method Validation prep_std Prepare Standard Solution (this compound) hplc_system HPLC System with PDA Detector Column: C18 Mobile Phase: ACN/TFA Buffer Gradient Elution prep_std->hplc_system cluster_stress cluster_stress prep_std->cluster_stress prep_sample Prepare Sample Solution prep_sample->hplc_system acid Acid Hydrolysis acid->hplc_system base Base Hydrolysis base->hplc_system oxidative Oxidative Degradation oxidative->hplc_system thermal Thermal Degradation thermal->hplc_system photo Photolytic Degradation photo->hplc_system data_acq Data Acquisition (Chromatogram at 242 nm) hplc_system->data_acq cluster_validation cluster_validation data_acq->cluster_validation specificity Specificity linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ

Caption: Experimental workflow for the stability-indicating method development.

degradation_pathway cluster_stress Stress Conditions parent 5-Oxorosuvastatin Methyl Ester acid Acidic (Hydrolysis of Ester) parent->acid base Basic (Hydrolysis of Ester) parent->base oxidative Oxidative (N-Oxidation) parent->oxidative deg1 5-Oxorosuvastatin (Free Acid) acid->deg1 base->deg1 deg2 N-Oxide of 5-Oxorosuvastatin Methyl Ester oxidative->deg2

Caption: Potential degradation pathways of this compound.

Conclusion

The proposed stability-indicating RP-HPLC method is suitable for the routine quality control and stability assessment of this compound. The method is specific, linear, accurate, and precise. The forced degradation studies demonstrate its ability to separate the parent compound from its degradation products, confirming its stability-indicating nature. This method can be effectively implemented in pharmaceutical development and quality control laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Rosuvastastin Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of rosuvastatin (B1679574) methyl ester, specifically focusing on the removal of the 5-Oxorosuvastatin methyl ester impurity.

Troubleshooting Guide: Purification of Rosuvastatin Methyl Ester

Effectively removing the this compound impurity requires careful selection and optimization of purification techniques. This guide addresses common issues encountered during this process.

IssuePossible Cause(s)Suggested Solution(s)
Poor separation of this compound and Rosuvastatin methyl ester in column chromatography. - Inappropriate mobile phase polarity. - Incorrect stationary phase selection. - Column overloading.- Optimize Mobile Phase: Start with a non-polar solvent system (e.g., Hexane (B92381):Ethyl Acetate) and gradually increase the polarity. A shallow gradient can improve resolution. - Select Appropriate Stationary Phase: Standard silica (B1680970) gel is often effective. Consider using a finer mesh size for better resolution. - Reduce Sample Load: Overloading the column leads to broad peaks and poor separation. Reduce the amount of crude material applied to the column.
Co-crystallization of the impurity with the desired product. - Suboptimal solvent system for crystallization. - Cooling the solution too rapidly. - Supersaturation of both the product and impurity.- Screen Different Solvent Systems: Explore a range of solvents with varying polarities. Good solvent systems for rosuvastatin methyl ester include ethers (like diethyl ether or diisopropyl ether) and mixtures of esters and alkanes (e.g., ethyl acetate (B1210297)/hexane).[1][2][3] - Control Cooling Rate: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to promote selective crystallization. - Use Anti-Solvent Addition: Dissolve the crude product in a good solvent and slowly add an anti-solvent in which the desired product is less soluble than the impurity.
Low recovery of Rosuvastatin methyl ester after purification. - Product loss during solvent extractions and transfers. - Degradation of the product on the stationary phase (e.g., silica gel). - Inefficient elution from the column.- Minimize Transfers: Reduce the number of transfer steps to minimize mechanical losses. - Deactivate Silica Gel: If degradation is suspected, silica gel can be deactivated by pre-treating it with a small amount of a polar solvent like triethylamine (B128534) mixed in the mobile phase. - Ensure Complete Elution: After collecting the main product fractions, flush the column with a more polar solvent to ensure all the desired compound has been eluted.
Impurity remains after preparative HPLC. - Inadequate resolution between the two peaks. - Overloading the preparative column. - Inappropriate fraction collection parameters.- Optimize HPLC Method: Modify the mobile phase composition (e.g., acetonitrile (B52724)/water gradient with an acid modifier like formic or phosphoric acid) to maximize the resolution between the rosuvastatin methyl ester and the 5-oxo impurity.[4][5] - Perform Multiple Injections: Instead of a single large injection, perform multiple smaller injections to avoid overloading the column. - Fine-tune Fraction Collection: Set the fraction collector to trigger at a steeper threshold on the peak rise and fall to minimize collection of overlapping regions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a critical impurity?

This compound is an oxidation product of rosuvastatin methyl ester. It is considered a critical impurity as its presence can affect the stability, efficacy, and safety of the final active pharmaceutical ingredient (API). Regulatory agencies require strict control of such impurities.

Q2: Which purification technique is most effective for removing this compound?

The choice of purification technique depends on the scale of the experiment and the initial purity of the crude material.

  • Preparative High-Performance Liquid Chromatography (HPLC) generally offers the highest resolution for separating structurally similar compounds and is suitable for obtaining highly pure material, especially at a smaller scale.

  • Column Chromatography over silica gel is a versatile and scalable method for purification.

  • Crystallization is an effective and economical method for large-scale purification, provided a suitable solvent system that selectively crystallizes the desired product can be identified.

Q3: Can I use normal-phase chromatography to separate these compounds?

Yes, normal-phase chromatography using a silica gel stationary phase is a suitable approach. Since this compound is more polar than rosuvastatin methyl ester due to the additional ketone group, it will have a stronger interaction with the silica gel and thus a longer retention time. Eluting with a mobile phase of increasing polarity, such as a hexane-ethyl acetate gradient, should allow for their separation.

Q4: Are there any specific analytical methods to monitor the purification progress?

Analytical High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) are the methods of choice for monitoring the separation. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like formic acid or phosphoric acid) can effectively separate rosuvastatin methyl ester from its 5-oxo impurity.[4][5]

Q5: What are some common solvent systems for the crystallization of rosuvastatin methyl ester?

Based on patent literature, rosuvastatin methyl ester, especially at higher purities ( >90%), can be crystallized from ether solvents such as diethyl ether or diisopropyl ether.[2] Mixtures of esters (e.g., ethyl acetate) and alkanes (e.g., hexane) or ethers and alkanes are also reported to be effective for the crystallization of rosuvastatin intermediates.[1][3]

Experimental Protocols

Preparative HPLC Purification

This method is ideal for obtaining high-purity material for research and analytical standards.

Instrumentation and Conditions:

ParameterSpecification
Column Reversed-Phase C18, 10 µm particle size, 250 x 20 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50-80% B over 30 minutes
Flow Rate 15 mL/min
Detection UV at 242 nm
Injection Volume 1-5 mL (depending on sample concentration)

Procedure:

  • Dissolve the crude rosuvastatin methyl ester in a minimal amount of the initial mobile phase composition.

  • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Equilibrate the preparative HPLC column with the initial mobile phase conditions.

  • Inject the filtered sample onto the column.

  • Run the gradient elution and monitor the separation at 242 nm.

  • Collect fractions corresponding to the rosuvastatin methyl ester peak, avoiding the leading and tailing edges where the impurity is most likely to co-elute.

  • Analyze the collected fractions using analytical HPLC to confirm purity.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Column Chromatography

A standard and scalable method for purification.

Materials and Conditions:

ParameterSpecification
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient of Hexane:Ethyl Acetate (starting from 90:10 to 50:50)
Column Dimensions Dependent on the amount of crude material (e.g., 5 cm diameter for 5-10 g of crude)

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane (B109758) or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica-adsorbed sample.

  • Carefully load the dry, adsorbed sample onto the top of the packed column.

  • Begin elution with the initial mobile phase composition (e.g., 90:10 Hexane:Ethyl Acetate).

  • Gradually increase the polarity of the mobile phase.

  • Collect fractions and monitor their composition by thin-layer chromatography (TLC) or analytical HPLC.

  • Combine the fractions containing the pure rosuvastatin methyl ester and evaporate the solvent.

Crystallization

An effective method for large-scale purification.

Solvent Systems:

  • Diethyl ether

  • Diisopropyl ether

  • Ethyl acetate / Hexane

  • Acetone / Isopropyl ether[1]

Procedure:

  • Dissolve the crude rosuvastatin methyl ester in a minimum amount of a suitable solvent (e.g., ethyl acetate or acetone) at an elevated temperature (e.g., 40-50 °C).

  • If using a co-solvent system, slowly add the anti-solvent (e.g., hexane or isopropyl ether) until the solution becomes slightly turbid.

  • Add a small amount of the primary solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in a refrigerator (4 °C) for several hours to complete the crystallization.

  • Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

  • Dry the crystals under vacuum.

  • Analyze the purity of the crystals and the mother liquor by analytical HPLC to assess the efficiency of the purification.

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude Rosuvastatin Methyl Ester (containing 5-Oxo impurity) prep_hplc Preparative HPLC crude->prep_hplc High Resolution column_chrom Column Chromatography crude->column_chrom Scalable crystallization Crystallization crude->crystallization Large Scale analysis Purity Analysis (Analytical HPLC/UPLC) prep_hplc->analysis column_chrom->analysis crystallization->analysis pure_product Pure Rosuvastatin Methyl Ester analysis->pure_product Purity > 99.5%

Caption: Decision workflow for selecting a purification technique.

troubleshooting_logic cluster_problem Problem Identification cluster_solutions Potential Solutions start Impure Rosuvastatin Methyl Ester poor_sep Poor Separation? start->poor_sep low_yield Low Yield? start->low_yield optimize_mobile Optimize Mobile Phase poor_sep->optimize_mobile Yes change_stationary Change Stationary Phase poor_sep->change_stationary Yes reduce_load Reduce Sample Load poor_sep->reduce_load Yes final_product Pure Product poor_sep->final_product No check_transfers Minimize Transfers low_yield->check_transfers Yes deactivate_silica Deactivate Silica low_yield->deactivate_silica Yes low_yield->final_product No optimize_mobile->final_product change_stationary->final_product reduce_load->final_product check_transfers->final_product deactivate_silica->final_product

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Analysis of 5-Oxorosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Oxorosuvastatin methyl ester. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix.[1] In the analysis of this compound from biological samples like plasma, endogenous components such as phospholipids (B1166683), salts, and proteins can interfere with the ionization process in the mass spectrometer's ion source.[1] This interference can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of results.[2]

Q2: How can I determine if matrix effects are affecting my analysis?

A: A common method to assess matrix effects is the post-extraction spike experiment. This involves comparing the analyte's peak area in a solution prepared in a clean solvent against the peak area of the analyte spiked into an extracted blank matrix sample. A significant difference between these signals indicates the presence of matrix effects.[1] Another qualitative technique is post-column infusion, where a constant flow of the analyte solution is introduced into the mass spectrometer while an extracted blank matrix sample is injected onto the LC column. Any dip or rise in the baseline at the retention time of interfering components signifies ion suppression or enhancement, respectively.

Q3: What is a suitable internal standard (IS) for the analysis of this compound?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., 5-Oxorosuvastatin-d3 methyl ester). SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[1] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used. For instance, in the analysis of the parent drug rosuvastatin (B1679574), atorvastatin (B1662188) and gliclazide (B1671584) have been used as internal standards in different studies.[3][4] The chosen IS should be validated to ensure it effectively compensates for matrix effects.

Q4: Can derivatization to the methyl ester help in the analysis of 5-Oxorosuvastatin?

A: Yes, derivatization of the carboxylic acid group of 5-Oxorosuvastatin to its methyl ester can be beneficial, particularly for gas chromatography-mass spectrometry (GC-MS) analysis, as it increases the volatility of the analyte.[5] For LC-MS/MS, while not always necessary for volatility, esterification can alter the chromatographic properties of the analyte, potentially moving its retention time away from interfering matrix components. One study on rosuvastatin derivatization to its methyl ester for GC-MS analysis reported high recovery after an initial lipid extraction step.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue 1: Low and Inconsistent Analyte Signal
  • Possible Cause: Significant ion suppression due to co-eluting matrix components, particularly phospholipids from plasma samples.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: The goal is to remove as many interfering components as possible while maximizing the recovery of this compound. Consider the following techniques:

      • Protein Precipitation (PPT): A simple and fast method. Acetonitrile (B52724) is often effective. One study on rosuvastatin and its N-desmethyl metabolite using acetonitrile for PPT reported an average absolute recovery of over 95%.[3]

      • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT. A study comparing LLE and Supported Liquid Extraction (SLE) for rosuvastatin found that LLE had a lower extraction recovery (60.0%) and a more significant absolute matrix effect (-36.7%) at low concentrations compared to SLE.[6]

      • Supported Liquid Extraction (SLE): An alternative to LLE that can offer higher throughput and cleaner extracts. The aforementioned study on rosuvastatin demonstrated superior extraction recovery (96.3%) and a lower absolute matrix effect (12.7%) with SLE at low concentrations.[6]

      • Solid-Phase Extraction (SPE): Often provides the cleanest extracts by selectively isolating the analyte.

    • Improve Chromatographic Separation: Modify the LC method to separate the analyte from the region where most matrix components elute. This can involve:

      • Adjusting the mobile phase gradient.

      • Changing the stationary phase of the analytical column (e.g., using a different chemistry like phenyl-hexyl instead of C18).

      • Employing a guard column to protect the analytical column from strongly retained matrix components.

    • Utilize an Appropriate Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for signal variations caused by matrix effects.

Issue 2: Poor Reproducibility and Accuracy
  • Possible Cause: Inconsistent matrix effects across different sample lots or inadequate compensation by the internal standard.

  • Troubleshooting Steps:

    • Evaluate Matrix Effect in Multiple Lots: Assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.[1]

    • Verify Internal Standard Performance: Ensure the internal standard co-elutes with the analyte and tracks any signal suppression or enhancement. If not, a different internal standard may be required.

    • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix environment and improve accuracy.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Rosuvastatin (a related compound)

Sample Preparation MethodAnalyte ConcentrationExtraction Recovery (%)Absolute Matrix Effect (%)Precision (RSD %)Reference
Supported Liquid Extraction (SLE)0.3 ng/mL96.312.711.9[6]
Supported Liquid Extraction (SLE)40 ng/mL82.3-6.22.9[6]
Liquid-Liquid Extraction (LLE)0.3 ng/mL60.0-36.713.6[6]
Liquid-Liquid Extraction (LLE)40 ng/mL83.0-6.383.3[6]
Protein Precipitation (Acetonitrile)0.2-20 ng/mL>95Not explicitly stated<2.5[3]

Note: This data is for Rosuvastatin and should be considered as a reference. Method validation for this compound is required.

Experimental Protocols

Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE)

This protocol is adapted from a method for rosuvastatin and can be used as a starting point for this compound.[6]

  • To 100 µL of plasma sample, add the internal standard solution.

  • Vortex mix the sample.

  • Load the sample onto a 96-well SLE plate.

  • Apply a gentle vacuum to load the sample into the sorbent bed.

  • Wait for 5-10 minutes for the sample to adsorb.

  • Add an immiscible organic solvent (e.g., methyl tert-butyl ether) to elute the analyte.

  • Collect the eluate.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Quantitative Assessment of Matrix Effects
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and the internal standard into the reconstitution solvent.

    • Set B (Post-extraction Spike): Extract blank plasma using the chosen sample preparation method. Spike this compound and the internal standard into the final, dried, and reconstituted extract.

    • Set C (Pre-extraction Spike): Spike this compound and the internal standard into blank plasma before the extraction process.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the following formulas:

    • Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (RE) % = (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (PE) % = (Peak Area in Set C / Peak Area in Set A) * 100 = (MF * RE) / 100

Visualizations

Troubleshooting_Matrix_Effects cluster_start Start cluster_assessment Problem Assessment cluster_optimization Optimization Strategies cluster_validation Validation start Inconsistent or Low Analyte Signal assess_me Perform Matrix Effect Assessment (Post-Extraction Spike) start->assess_me me_present Matrix Effect Confirmed? assess_me->me_present optimize_sp Optimize Sample Prep (LLE, SLE, or SPE) me_present->optimize_sp Yes validate Re-validate Method me_present->validate No optimize_lc Optimize LC Separation optimize_sp->optimize_lc use_is Use Stable Isotope- Labeled Internal Standard optimize_lc->use_is use_is->validate

Caption: Troubleshooting workflow for addressing matrix effects.

Sample_Prep_Workflow cluster_sample Sample Handling cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction_choice Choose Extraction Method add_is->extraction_choice ppt Protein Precipitation (e.g., Acetonitrile) extraction_choice->ppt Simple & Fast lle Liquid-Liquid Extraction extraction_choice->lle Cleaner sle Supported Liquid Extraction extraction_choice->sle High-Throughput evaporate Evaporate to Dryness ppt->evaporate lle->evaporate sle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: General sample preparation workflow for bioanalysis.

References

Technical Support Center: Synthesis of 5-Oxorosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Oxorosuvastatin methyl ester. Our aim is to facilitate the improvement of reaction yields and purity through detailed experimental insights and problem-solving strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method for the synthesis of this compound is through the selective oxidation of the secondary alcohol group of Rosuvastatin methyl ester or a protected precursor thereof. The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a co-oxidant like sodium hypochlorite (B82951) (NaOCl) is a widely recognized approach.

Q2: What are the critical parameters to control for a high-yield synthesis?

For a high-yield synthesis of this compound, meticulous control over several reaction parameters is crucial. These include reaction temperature, pH, the molar ratio of reactants and catalysts, and the purity of the starting materials. Deviations from optimal conditions can lead to the formation of byproducts and a reduction in overall yield.

Q3: What are the common impurities encountered in this synthesis?

Common impurities can include unreacted starting material (Rosuvastatin methyl ester), over-oxidation products where other sensitive functional groups might be affected, and byproducts arising from side reactions. The specific impurity profile can vary depending on the synthetic route and reaction conditions employed. Degradation of Rosuvastatin under acidic or oxidative stress can also lead to the formation of various degradation products.[1][2]

Q4: How can the purity of this compound be assessed?

The purity of the final compound is typically determined using High-Performance Liquid Chromatography (HPLC).[3] Other analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure and identify any potential impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the TEMPO-mediated oxidation of a Rosuvastatin precursor.

Problem 1: Low or No Conversion of Starting Material

Potential Cause Suggested Solution
Inactive Co-oxidant Sodium hypochlorite (bleach) solutions can degrade over time. Use a fresh, unopened bottle or determine the active chlorine concentration by titration before use.
Incorrect pH The pH of the reaction mixture is critical for TEMPO-catalyzed oxidations. For the oxidation of secondary alcohols to ketones, a pH range of 9-10 is generally optimal. Use a buffered solution or carefully add a base to maintain the pH within this range.
Low Reaction Temperature While the reaction is often initiated at 0°C to control the initial exotherm, it may need to be warmed to room temperature to proceed to completion. Monitor the reaction progress by TLC or HPLC.
Insufficient Catalyst Loading Ensure that the correct molar equivalents of both TEMPO and the co-catalyst (e.g., KBr) are used. Inadequate catalyst loading will result in a sluggish reaction.
Poor Phase Transfer In biphasic reactions (e.g., dichloromethane/water), vigorous stirring is essential to ensure efficient mixing. The use of a phase-transfer catalyst can also be beneficial.

Problem 2: Formation of Multiple Products/Low Selectivity

Potential Cause Suggested Solution
Incorrect pH A pH outside the optimal range can lead to side reactions. For instance, a more acidic pH might favor the formation of undesired byproducts.
Over-oxidation Although less common for secondary alcohols, prolonged reaction times or a large excess of the oxidant can potentially lead to undesired side reactions on other parts of the molecule. Monitor the reaction closely and quench it once the starting material is consumed.
Reaction Temperature Too High An uncontrolled exotherm or running the reaction at an elevated temperature can decrease selectivity. Maintain careful temperature control throughout the reaction.

Problem 3: Difficulties in Product Isolation and Purification

Potential Cause Suggested Solution
Emulsion formation during workup The presence of salts and polar byproducts can lead to the formation of stable emulsions. To break the emulsion, add a saturated solution of sodium chloride (brine) during the aqueous workup.[4]
Co-elution of impurities during chromatography If impurities have similar polarity to the desired product, separation by column chromatography can be challenging. Optimize the solvent system for chromatography by testing different solvent mixtures and gradients. Consider using a different stationary phase if co-elution persists.
Product instability This compound may be sensitive to prolonged exposure to acidic or basic conditions. Ensure that the workup and purification steps are performed promptly and under neutral or near-neutral conditions where possible.

Experimental Protocols

Key Experiment: TEMPO-Mediated Oxidation of Rosuvastatin Methyl Ester Precursor

This protocol is a general guideline based on established procedures for TEMPO-mediated oxidations. Researchers should adapt and optimize the conditions for their specific substrate and scale.

Materials:

  • Rosuvastatin methyl ester precursor

  • TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl

  • Potassium bromide (KBr)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Rosuvastatin methyl ester precursor in dichloromethane. Add TEMPO (typically 0.01-0.1 equivalents) and potassium bromide (typically 0.1 equivalents).

  • Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of sodium bicarbonate.

  • Reaction Initiation: Combine the organic and aqueous solutions in the reaction flask and cool the mixture to 0°C in an ice bath with vigorous stirring.

  • Oxidant Addition: Slowly add the sodium hypochlorite solution dropwise to the biphasic mixture, ensuring the internal temperature remains below 5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the excess oxidant by adding an aqueous solution of sodium thiosulfate. Continue stirring until the color of the reaction mixture indicates the absence of active oxidant.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

Table 1: Impact of Reaction Parameters on Yield (Hypothetical Data for Illustrative Purposes)

Parameter Condition A Condition B Condition C Observed Yield (%)
Temperature 0°CRoom Temperature40°CA > B > C
pH 79.511B > C > A
TEMPO (eq.) 0.010.050.1C > B > A
Co-oxidant (eq.) 1.11.52.0B > A ≈ C

Note: This table is for illustrative purposes to demonstrate how data on the impact of reaction conditions on yield would be presented. Actual optimal conditions should be determined experimentally.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity (e.g., titrate bleach) start->check_reagents check_conditions Review Reaction Conditions (Temp, pH, Stirring) start->check_conditions incomplete_rxn Incomplete Reaction? check_conditions->incomplete_rxn side_products Side Products Observed? incomplete_rxn->side_products No optimize_time Increase Reaction Time or Temperature incomplete_rxn->optimize_time Yes optimize_catalyst Increase Catalyst Loading incomplete_rxn->optimize_catalyst Yes adjust_ph Adjust pH to Optimal Range incomplete_rxn->adjust_ph Yes purification_issue Investigate Purification Step for Product Loss side_products->purification_issue No end_bad Further Optimization Needed side_products->end_bad Yes end_good Yield Improved optimize_time->end_good optimize_catalyst->end_good adjust_ph->end_good purification_issue->end_good

Caption: A flowchart for troubleshooting low yield in the synthesis.

Reaction Pathway: TEMPO-Mediated Oxidation

TEMPO_Oxidation cluster_reactants Reactants cluster_products Products ros_me Rosuvastatin Methyl Ester (Secondary Alcohol) oxo_ester This compound (Ketone) ros_me->oxo_ester Oxidation tempo TEMPO (Catalyst) naocl NaOCl (Co-oxidant) nacl NaCl h2o H₂O

Caption: The overall transformation in the TEMPO-mediated oxidation.

References

Technical Support Center: Optimizing Chromatographic Separation of Rosuvastatin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of rosuvastatin (B1679574) and its impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of rosuvastatin impurities.

Problem Potential Cause Recommended Solution
Poor resolution between Rosuvastatin and its anti-isomer. Inadequate mobile phase composition or pH.Adjust the mobile phase composition. A common starting point is a mixture of an acidic buffer (e.g., 0.1% trifluoroacetic acid or 0.01 M KH2PO4 buffer at pH 3.0) and an organic modifier like methanol (B129727) or acetonitrile (B52724).[1][2] The ratio can be fine-tuned to improve separation. For instance, decreasing the organic phase percentage may increase retention and improve resolution.[3]
Inappropriate column selection.Utilize a high-efficiency column, such as a UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm), which provides better peak shapes and resolution.[1][3][4]
Co-elution of the lactone impurity with the main Rosuvastatin peak. Mobile phase is not optimized for this specific separation.While some methods report good separation of the lactone impurity, if co-elution occurs, consider adjusting the mobile phase.[1][3] Altering the organic modifier-to-buffer ratio or changing the pH can significantly impact the retention of the lactone.
Formation of unknown degradation products, especially under acidic conditions. Rosuvastatin is known to be sensitive to acid hydrolysis.[1][5]To minimize on-column degradation, ensure the mobile phase pH is controlled and not overly acidic. If analyzing samples from forced degradation studies, be aware that rosuvastatin can degrade into several products, including its methyl ester and other unknown impurities.[1][4]
Peak tailing for Rosuvastatin or its impurities. Secondary interactions with the stationary phase or issues with the mobile phase pH.Ensure the mobile phase pH is appropriate for the analytes. Rosuvastatin has a pKa of 4.6, so maintaining a lower pH (around 3.0) will keep it in its non-ionized form, which can improve peak shape on reversed-phase columns.[6] Using a high-purity silica-based column can also minimize tailing.
Long analysis run times. Non-optimized gradient or isocratic conditions.For faster analysis, consider using UPLC methods which can significantly reduce run times to around 10-15 minutes.[4][7] Optimizing the gradient profile or, if possible, developing an isocratic method can also shorten the analysis time.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving good separation of rosuvastatin impurities?

A1: The most critical factors are the pH of the buffer solution and the composition of the mobile phase, particularly the ratio of the organic solvent (like acetonitrile or methanol) to the aqueous buffer.[2][8] The choice of a high-resolution stationary phase, such as a C18 column with a small particle size (e.g., 1.7 µm), is also crucial for resolving closely eluting impurities.[3][4]

Q2: How can I perform a forced degradation study for Rosuvastatin?

A2: Forced degradation studies are essential for developing a stability-indicating method. Typical stress conditions for rosuvastatin include:

  • Acid Hydrolysis: 1N HCl for about 3 hours.[1]

  • Base Hydrolysis: 1N NaOH at 70°C for 2 hours.[1]

  • Oxidative Degradation: 5% H2O2 at 70°C for 2 hours.[1]

  • Thermal Degradation: 105°C for 7 days.[1]

  • Photolytic Degradation: Exposure to 1.2 million lux hours and 200 Wh/m².[1]

It's important to note that rosuvastatin is particularly sensitive to acid hydrolysis and photolysis.[1][5][9]

Q3: What are the common impurities of Rosuvastatin I should be looking for?

A3: Besides process-related impurities, the most common degradation products are the rosuvastatin lactone and the anti-isomer.[1] Under acidic stress, an unknown impurity, identified as the methyl ester of rosuvastatin, can also be formed.[1] Forced degradation studies may reveal other impurities depending on the stress conditions applied.[4]

Q4: Can I use the same method for both quantification of Rosuvastatin and its impurities?

A4: Yes, a well-developed stability-indicating UPLC or HPLC method can be used for the simultaneous determination of rosuvastatin and its related impurities.[1][2] The method should be validated according to ICH guidelines to ensure it is linear, accurate, and precise for all components of interest.[4]

Experimental Protocols

Example UPLC Method for Rosuvastatin and Impurities

This protocol is a representative example based on published methods.[1][3][4]

Parameter Condition
Column Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Methanol
Gradient A time-based gradient can be optimized. A starting point could be a linear gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B over several minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection Wavelength 240 nm
Injection Volume 1-5 µL
Diluent Methanol

Note: This is a general protocol and may require optimization for specific applications and impurity profiles.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the chromatographic separation of rosuvastatin impurities.

TroubleshootingWorkflow start Start: Chromatographic Issue Identified issue Poor Resolution / Peak Tailing / Co-elution start->issue check_method Review Method Parameters: - Mobile Phase pH & Composition - Column Type & Condition - Flow Rate & Temperature issue->check_method adjust_mp Adjust Mobile Phase - Optimize pH (e.g., pH 3.0) - Vary Organic:Aqueous Ratio check_method->adjust_mp Mobile Phase Issue check_column Evaluate Column - Check for degradation - Consider different stationary phase (e.g., UPLC BEH C18) check_method->check_column Column Issue optimize_conditions Optimize Other Parameters - Adjust Flow Rate - Modify Temperature check_method->optimize_conditions Other Parameters degradation Suspect On-Column Degradation? adjust_mp->degradation resolution_ok Resolution & Peak Shape Acceptable? check_column->resolution_ok optimize_conditions->resolution_ok resolution_ok->check_method No, Re-evaluate end End: Method Optimized resolution_ok->end Yes degradation->resolution_ok No adjust_ph Adjust Mobile Phase pH to be less aggressive degradation->adjust_ph Yes adjust_ph->resolution_ok

Caption: Troubleshooting workflow for rosuvastatin impurity analysis.

References

impact of process parameters on 5-Oxorosuvastatin methyl ester levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 5-Oxorosuvastatin methyl ester, a known process-related impurity and degradation product in the synthesis of Rosuvastatin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound is a process-related impurity and a degradation product that can form during the synthesis of Rosuvastatin.[1][2] It is also referred to as the "5-keto acid" or "5-oxo isomer" of Rosuvastatin.[1][3] As with any impurity in an active pharmaceutical ingredient (API), its levels must be controlled to ensure the safety and efficacy of the final drug product, in line with regulatory guidelines such as those from the ICH.[1]

Q2: At which stage of Rosuvastatin synthesis is this compound likely to form?

A2: this compound can be formed during the oxidation steps of the Rosuvastatin synthesis. It is also a known degradation product that can arise under acidic and oxidative stress conditions.[3] Therefore, any process step involving acidic conditions or the use of oxidizing agents should be carefully controlled.

Q3: What are the primary process parameters that influence the formation of this compound?

A3: The key process parameters that can impact the levels of this compound include:

  • Oxidizing Agents: The choice and concentration of oxidizing agents used in the synthesis can directly lead to the formation of the 5-oxo impurity.

  • Temperature: Elevated temperatures, especially in the presence of acidic or oxidative conditions, can promote the degradation of Rosuvastatin or its intermediates to form the 5-oxo derivative.

  • pH: Acidic conditions are known to facilitate the formation of this impurity.[3] Careful control of pH throughout the synthesis and work-up steps is crucial.

  • Reaction Time: Prolonged reaction times, particularly under harsh conditions, can increase the likelihood of impurity formation.

Troubleshooting Guide

This guide addresses common issues related to high levels of this compound during Rosuvastatin synthesis.

Issue Potential Cause Recommended Action
High levels of this compound detected in the crude product. Over-oxidation during a synthesis step.* Re-evaluate the stoichiometry of the oxidizing agent. * Consider a milder or more selective oxidizing agent. * Optimize the reaction temperature and time for the oxidation step to minimize side reactions.
Degradation due to acidic conditions.* Carefully monitor and control the pH during the reaction and work-up. * If acidic conditions are necessary, minimize the exposure time and temperature. * Consider using a buffered system to maintain a stable pH.
Inconsistent levels of this compound between batches. Poor process control.* Implement strict in-process controls for temperature, pH, and reaction time. * Ensure consistent quality of raw materials and reagents. * Validate the mixing efficiency in the reactor to avoid localized "hot spots" of high reactant concentration or temperature.
Difficulty in removing this compound by crystallization. Similar polarity and solubility to Rosuvastatin methyl ester.* Optimize the crystallization solvent system to maximize the difference in solubility between the product and the impurity. * Consider the use of an anti-solvent to selectively precipitate the desired product. * If co-crystallization is an issue, an additional purification step such as column chromatography may be necessary for the crude product before final crystallization.

Experimental Protocols

Analytical Method for Quantification of this compound

A validated stability-indicating UHPLC method can be used for the determination of Rosuvastatin and its impurities, including this compound (often referred to as Impurity C).

Parameter Specification
Column ACQUITY UPLC™ BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase Methanol and 0.025% Trifluoroacetic Acid in water (45:55 v/v)
Flow Rate 0.5 mL/min
Column Temperature 55 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

This method has been shown to separate Rosuvastatin from its known impurities, including the 5-oxo impurity.[4]

Visualizations

Logical Relationship of Process Parameters and Impurity Formation

Impact of Process Parameters on this compound Formation Oxidizing_Agents Oxidizing Agents Impurity_Formation 5-Oxorosuvastatin Methyl Ester Formation Oxidizing_Agents->Impurity_Formation Increases Temperature Temperature Temperature->Impurity_Formation Increases pH pH pH->Impurity_Formation Low pH Increases Reaction_Time Reaction Time Reaction_Time->Impurity_Formation Increases Product_Quality Final Product Quality Impurity_Formation->Product_Quality Decreases Process_Control Process Control Process_Control->Oxidizing_Agents Process_Control->Temperature Process_Control->pH Process_Control->Reaction_Time Process_Control->Product_Quality Improves

Caption: Relationship between process parameters and the formation of this compound.

Troubleshooting Workflow for High Impurity Levels

Troubleshooting High this compound Start High 5-Oxo Impurity Detected Check_Oxidation Review Oxidation Step (Reagent, Temp, Time) Start->Check_Oxidation Check_pH Verify pH Control (Reaction & Work-up) Check_Oxidation->Check_pH Parameters OK Implement_IPC Implement Stricter In-Process Controls Check_Oxidation->Implement_IPC Parameters Deviated Optimize_Purification Optimize Purification (Crystallization, Chromatography) Check_pH->Optimize_Purification pH is Correct Check_pH->Implement_IPC pH Deviated Optimize_Purification->Implement_IPC Purification Ineffective End Impurity Level Within Specification Optimize_Purification->End Purification Effective Implement_IPC->End

Caption: A logical workflow for troubleshooting high levels of this compound.

References

degradation pathways leading to 5-Oxorosuvastatin methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of rosuvastatin (B1679574), with a specific focus on the formation of 5-Oxorosuvastatin methyl ester.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of rosuvastatin degradation products.

Question: An unknown peak is observed in my HPLC chromatogram during rosuvastatin stress testing. Could it be this compound?

Answer:

It is possible, especially under oxidative stress conditions. To investigate this, consider the following steps:

  • Review Stress Conditions: 5-Oxorosuvastatin is an oxidative degradation product. Check if the sample was exposed to oxidizing agents (e.g., hydrogen peroxide), high temperatures, or light in the presence of an alcohol (like methanol) which might act as a solvent or be present as an impurity.

  • Mass Spectrometry (MS) Analysis: The most definitive method for identification is to determine the mass-to-charge ratio (m/z) of the unknown peak using LC-MS. This compound has a molecular weight of 493.55 g/mol . Look for an [M+H]⁺ ion at approximately m/z 494.5.

  • Relative Retention Time (RRT): If you are using a previously established stability-indicating method, compare the RRT of your unknown peak to any available data for this compound. In the absence of a reference standard, this can provide preliminary evidence.

  • Co-injection with a Reference Standard: The most conclusive method is to co-inject your sample with a certified reference standard of this compound. If the unknown peak co-elutes and shows an increase in peak area, it confirms its identity.

Below is a logical workflow to assist in the identification of the unknown peak.

G Troubleshooting Workflow for Unknown Peak Identification cluster_0 Initial Observation cluster_1 Preliminary Investigation cluster_2 Mass Confirmation cluster_3 Definitive Identification cluster_4 Conclusion start Unknown peak observed in rosuvastatin stress sample chromatogram cond Were oxidative stress conditions applied? start->cond ms Perform LC-MS analysis of the sample cond->ms Yes not_identified Unknown peak is another degradation product cond->not_identified No mass_check Is m/z ~494.5 ([M+H]⁺) observed for the unknown peak? ms->mass_check co_inject Co-inject with 5-Oxorosuvastatin methyl ester reference standard mass_check->co_inject Yes mass_check->not_identified No result Peak co-elutes and area increases? co_inject->result identified Unknown peak is identified as This compound result->identified Yes result->not_identified No

A flowchart for identifying an unknown peak as this compound.

Question: The concentration of this compound is inconsistent across different experiments. What could be the cause?

Answer:

Inconsistent formation of this impurity can be attributed to several factors:

  • Variability in Oxidant Concentration: The rate of formation of the 5-oxo moiety is dependent on the concentration of the oxidizing agent. Ensure precise and consistent preparation of your stressor solutions.

  • Temperature Fluctuations: Chemical degradation is often temperature-sensitive. Use a calibrated oven or water bath to maintain a stable temperature throughout the experiment.

  • Presence of Methanol (B129727): The formation of the methyl ester requires a source of methanol. Inconsistent results could arise from variable amounts of methanol in your reaction mixture, either as a co-solvent or as an impurity in other reagents.

  • pH of the Medium: The stability of both rosuvastatin and its degradation products can be pH-dependent. Ensure the pH is controlled and consistent across your experiments.

  • Light Exposure: Photodegradation can lead to different degradation products. Ensure that your experiments are conducted under controlled and consistent lighting conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a known impurity and potential degradation product of rosuvastatin. Its chemical structure is characterized by the oxidation of the hydroxyl group at the 5-position of the heptenoic acid side chain to a ketone, and the esterification of the carboxylic acid with a methyl group.

Q2: Under what conditions does rosuvastatin degrade to this compound?

A2: The formation of the 5-oxo moiety is primarily due to oxidative stress. While direct evidence for the formation of the methyl ester from rosuvastatin is limited in published degradation studies, it is plausible that it forms under oxidative conditions in the presence of methanol. The 5-oxo acid (calcium salt) has been identified as a process-related impurity, suggesting it is a stable product of oxidation.

Q3: What is the proposed degradation pathway?

A3: The degradation pathway likely involves two main steps:

  • Oxidation: The secondary alcohol at the C5 position of the rosuvastatin side chain is oxidized to a ketone. This can be induced by various oxidizing agents.

  • Esterification: The carboxylic acid group of the 5-oxo rosuvastatin intermediate reacts with methanol to form the methyl ester. This may occur if methanol is present in the reaction medium.

It is also possible that if rosuvastatin methyl ester is present as an impurity, it could directly oxidize to this compound.

G Proposed Degradation Pathway to this compound cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product rosuvastatin Rosuvastatin oxo_acid 5-Oxorosuvastatin rosuvastatin->oxo_acid Oxidation (e.g., H₂O₂) oxo_ester This compound oxo_acid->oxo_ester Esterification (+ CH₃OH)

A simplified diagram of the proposed degradation pathway.

Quantitative Data

Currently, there is limited published quantitative data specifically on the formation of this compound under various stress conditions. However, studies on the overall degradation of rosuvastatin provide some context. The table below summarizes the percentage of rosuvastatin degradation observed under different stress conditions in a representative study. Note that this table does not specify the percentage of each individual degradation product.

Stress ConditionReagent/ParametersDurationTemperatureDegradation (%)Reference
Acid Hydrolysis0.2 M HCl20 h80°CSignificant[1]
Base Hydrolysis1 N NaOH20 h80°CStable[1]
Oxidative0.5% H₂O₂20 h80°CSignificant[1]
ThermalSolid State24 h100°CStable[1]
PhotolyticSolid State--Significant[1]

Experimental Protocols

Protocol 1: Forced Degradation Study (Oxidative Stress)

This protocol is designed to induce the formation of oxidative degradation products of rosuvastatin.

Objective: To generate degradation products of rosuvastatin under oxidative stress for identification and characterization.

Materials:

  • Rosuvastatin Calcium

  • 30% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • Heating block or water bath

Procedure:

  • Sample Preparation: Accurately weigh 10 mg of Rosuvastatin Calcium and dissolve it in 10 mL of methanol in a 50 mL volumetric flask.

  • Stress Application: Add 10 mL of 3% hydrogen peroxide (prepared by diluting 30% H₂O₂ with water).

  • Incubation: Keep the flask in a water bath or heating block at 80°C for 20 hours.

  • Neutralization/Dilution: After incubation, cool the solution to room temperature. Dilute to the mark with a suitable mobile phase (e.g., acetonitrile:water 50:50 v/v).

  • Analysis: Analyze the sample by a validated stability-indicating HPLC-UV or LC-MS method to identify and quantify the degradation products.

Protocol 2: HPLC Method for the Analysis of Rosuvastatin and its Degradation Products

This is a general HPLC method that can be adapted to separate rosuvastatin from its degradation products.

Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of a phosphate (B84403) buffer (pH adjusted to 3.0-4.0) and acetonitrile/methanol. A typical starting point could be a 60:40 (v/v) mixture of buffer and organic solvent.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 242 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and stressed samples.

  • Record the chromatograms and integrate the peaks.

  • Identify the degradation products by comparing their retention times with those of reference standards or by using LC-MS.

References

Validation & Comparative

A Comparative Guide: 5-Oxorosuvastatin Methyl Ester vs. Rosuvastatin Lactone Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the impurity profile of active pharmaceutical ingredients (APIs) like rosuvastatin (B1679574) is paramount. This guide provides an objective comparison of two notable impurities: 5-Oxorosuvastatin methyl ester and rosuvastatin lactone. The following sections detail their chemical properties, formation pathways, and analytical characterization, supported by experimental data and protocols to aid in their identification and control.

Chemical and Physical Properties

A fundamental comparison of the two impurities begins with their chemical structure and physical properties. While both are related to the parent drug, rosuvastatin, they possess distinct structural modifications that influence their behavior.

PropertyThis compoundRosuvastatin Lactone Impurity
Molecular Formula C23H28FN3O6SC22H26FN3O5S
Molecular Weight 493.55 g/mol 463.52 g/mol
IUPAC Name Methyl (3R,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethyl­sulfonamido)pyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoateN-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
Appearance Off-white solidOff-white solid
Solubility Soluble in Methanol, DMSOSoluble in Methanol, DMSO

Formation Pathways

The presence of these impurities can arise from the synthesis process of rosuvastatin or as degradation products. Understanding their formation is critical for developing control strategies.

Rosuvastatin Lactone Impurity is a well-documented degradation product of rosuvastatin.[1] It is primarily formed through intramolecular cyclization (lactonization) of the rosuvastatin parent molecule, particularly under acidic conditions.[1] This process involves the carboxylic acid group at one end of the heptenoic acid side chain reacting with the hydroxyl group at the C5 position.

This compound is typically considered a process-related impurity, potentially arising from the oxidation of the C5-hydroxyl group of the rosuvastatin methyl ester intermediate during synthesis. It can also be a metabolite of rosuvastatin.

cluster_lactone Rosuvastatin Lactone Formation cluster_oxo This compound Formation Rosuvastatin Rosuvastatin Lactone Rosuvastatin Lactone Rosuvastatin->Lactone Intramolecular Cyclization (Acidic pH) Rosuvastatin_Ester Rosuvastatin Methyl Ester (Intermediate) Oxo_Ester This compound Rosuvastatin_Ester->Oxo_Ester Oxidation

Caption: Formation pathways of rosuvastatin impurities.

Spectroscopic and Chromatographic Data

Detailed analytical data is essential for the unambiguous identification of these impurities. The following tables summarize key spectroscopic and chromatographic parameters.

NMR Spectral Data
CompoundNucleusChemical Shift (δ ppm) and Multiplicity
Rosuvastatin Lactone Impurity [2]1H NMR (300 MHz, CDCl3)1.24 (d), 1.34 (d), 1.68 (m), 2.47 (m), 2.53 (m), 2.64 (m), 3.15 (s), 3.35 (s), 3.46 (s), 3.56 (s), 3.60 (s), 4.28 (m), 4.45 (m), 6.99 (t), 7.14 (dd), 8.31 (s)
13C NMR (75 MHz, CDCl3)20.87, 21.26, 23.29, 31.41, 33.26, 34.03, 38.23, 42.07, 43.00, 62.23, 74.53, 115.61, 116.08 (d, J=26 Hz), 116.25 (d, J=22 Hz), 129.08, 128.91 (d, J=9 Hz), 139.28 (d, J=8 Hz), 157.64, 157.86, 163.96 (d, J=253 Hz), 169.47, 174.48
This compound 1H NMRData not readily available in public literature.
13C NMRData not readily available in public literature.
Mass Spectrometry Data
CompoundIonization ModeKey Fragment Ions (m/z)
Rosuvastatin Lactone Impurity ESI+464 [M+H]+
This compound [3]ESI+496.6 [M+H]+, 478.2, 460.3, 270.4, 258.5

Experimental Protocols

Synthesis of Rosuvastatin Lactone Impurity

A general laboratory-scale synthesis of rosuvastatin lactone can be achieved by the acid-catalyzed intramolecular cyclization of rosuvastatin.

Materials:

  • Rosuvastatin Calcium

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Water

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer

Procedure:

  • Dissolve a known amount of Rosuvastatin Calcium in a minimal amount of a suitable organic solvent (e.g., methanol).

  • Add an excess of 1 M hydrochloric acid to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude rosuvastatin lactone.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Start Dissolve Rosuvastatin in Solvent Acid Add 1 M HCl Start->Acid Stir Stir at RT & Monitor by TLC/HPLC Acid->Stir Neutralize Neutralize with NaHCO3 solution Stir->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash_Dry Wash with Brine, Dry over Na2SO4 Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Rosuvastatin Lactone Purify->End

Caption: Experimental workflow for rosuvastatin lactone synthesis.
Synthesis of this compound

A detailed, readily replicable laboratory synthesis protocol for this compound is not widely available in the public domain. Its preparation would likely involve the selective oxidation of the C5-hydroxyl group of a suitably protected rosuvastatin methyl ester intermediate, followed by deprotection. The synthesis of this impurity is often proprietary information held by pharmaceutical manufacturers. However, a general conceptual pathway is outlined below.

Start Protected Rosuvastatin Methyl Ester Oxidation Selective Oxidation of C5-OH Start->Oxidation Deprotection Deprotection Oxidation->Deprotection End 5-Oxorosuvastatin Methyl Ester Deprotection->End

Caption: Conceptual synthesis pathway for this compound.

Conclusion

This compound and rosuvastatin lactone are significant impurities of rosuvastatin, each with distinct formation pathways and analytical signatures. While rosuvastatin lactone is a common degradation product, this compound is more likely a process-related impurity. The comprehensive data and protocols provided in this guide are intended to assist researchers and drug development professionals in the accurate identification, characterization, and control of these impurities, thereby ensuring the quality and safety of rosuvastatin-containing drug products. Further research to fully elucidate the spectroscopic properties of this compound is warranted.

References

A Comparative Analysis of Rosuvastatin Process Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and quality of active pharmaceutical ingredients (APIs) like rosuvastatin (B1679574) is paramount. This guide provides a comparative analysis of process-related impurities in rosuvastatin, offering insights into their identification, quantification, and the analytical methodologies employed. The presence and levels of impurities can vary depending on the synthetic route and manufacturing process, making a thorough understanding of the impurity profile crucial for regulatory compliance and drug safety.

Rosuvastatin is a synthetic lipid-lowering agent that functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1] During its synthesis, a number of process-related impurities and degradation products can form. These impurities must be carefully monitored and controlled to meet the stringent requirements set by regulatory bodies such as the International Council for Harmonisation (ICH).[1]

Comparative Data on Rosuvastatin Impurities

The following table summarizes the quantitative analysis of common rosuvastatin process impurities found in commercial tablet formulations. The data has been compiled from various studies to provide a comparative overview. It is important to note that impurity levels can vary between different manufacturers and even between different batches from the same manufacturer.

Impurity NameImpurity TypeBrand/SampleReported Concentration (%)Analytical Method
Impurity A (Acetone Adduct)Process-RelatedCrestor® 10 mg tablets0.1UHPLC-UV
Impurity B (Anti-isomer)Process-Related/DegradationNot Specified< 0.15HPLC
Impurity C (5-keto acid)Process-Related/DegradationCrestor® 10 mg tablets0.4UHPLC-UV
Impurity D (Lactone)DegradationCrestor® 10 mg tablets0.1UHPLC-UV
Unspecified Total ImpuritiesProcess & DegradationGeneric Brand A> 3Not Specified
Unspecified Total ImpuritiesProcess & DegradationBranded Rosuvastatin< 3Not Specified

Note: The data presented is a synthesis from multiple sources for comparative purposes and may not represent a direct head-to-head study.[2][3]

Experimental Protocols for Impurity Analysis

The accurate quantification of rosuvastatin impurities relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed for this purpose.[2]

Key Experimental Protocol: UHPLC-UV Method for Rosuvastatin and its Impurities

This protocol is based on a validated method for the simultaneous determination of rosuvastatin and its related substances.[2]

1. Instrumentation:

  • An ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm)[2]

  • Mobile Phase: A mixture of methanol (B129727) and 0.025% trifluoroacetic acid (TFA) in water (45:55 v/v)[2]

  • Flow Rate: 0.5 mL/min[2]

  • Column Temperature: 55 °C[2]

  • Detection Wavelength: 240 nm[2]

  • Injection Volume: 10.0 μL

3. Preparation of Solutions:

  • Diluent: A mixture of methanol and water (50:50 v/v).

  • Standard Solution: Prepare a stock solution of Rosuvastatin reference standard in the diluent. Further dilute to a working concentration for calibration.

  • Sample Preparation:

    • Weigh and finely powder a representative number of rosuvastatin tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of rosuvastatin and transfer it to a volumetric flask.

    • Add the diluent, sonicate to dissolve, and then dilute to the mark with the diluent.

    • Filter the solution through a 0.45 μm membrane filter before injection into the UHPLC system.

4. Data Analysis:

  • Identify the peaks of rosuvastatin and its impurities based on their retention times compared to reference standards.

  • Quantify the impurities using an external standard method, calculating the percentage of each impurity relative to the rosuvastatin peak area.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the comparative analysis of rosuvastatin impurities and the signaling pathway of rosuvastatin.

G cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis and Comparison Sample_Collection Collect Rosuvastatin Samples (Different Brands/Batches) Tablet_Powdering Weigh and Powder Tablets Sample_Collection->Tablet_Powdering Extraction Dissolve in Diluent and Sonicate Tablet_Powdering->Extraction Filtration Filter through 0.45 µm Filter Extraction->Filtration UHPLC_System UHPLC-UV System Filtration->UHPLC_System Column C18 Reversed-Phase Column UHPLC_System->Column Detector UV Detector @ 240 nm Column->Detector Chromatogram_Acquisition Acquire Chromatograms Detector->Chromatogram_Acquisition Peak_Identification Identify Impurity Peaks Chromatogram_Acquisition->Peak_Identification Quantification Quantify Impurities Peak_Identification->Quantification Comparative_Table Generate Comparative Data Table Quantification->Comparative_Table

Experimental workflow for comparative impurity analysis.

G HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol_Synthesis Cholesterol Synthesis Mevalonate->Cholesterol_Synthesis LDL_Receptor_Upregulation Upregulation of LDL Receptors Cholesterol_Synthesis->LDL_Receptor_Upregulation Leads to Rosuvastatin Rosuvastatin Rosuvastatin->HMG_CoA_Reductase Inhibits HMG_CoA_Reductase->Mevalonate LDL_Clearance Increased LDL Clearance LDL_Receptor_Upregulation->LDL_Clearance Decreased_Plasma_LDL Decreased Plasma LDL-C LDL_Clearance->Decreased_Plasma_LDL

Simplified signaling pathway of Rosuvastatin.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Rosuvastatin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the detection and quantification of impurities in rosuvastatin (B1679574), a key active pharmaceutical ingredient (API). The following sections detail experimental protocols and performance data to assist in the selection and cross-validation of analytical methods crucial for drug quality and regulatory compliance.

Comparison of Chromatographic Methods for Organic Impurities

The control of organic impurities, arising from synthesis or degradation, is a critical aspect of quality control for rosuvastatin. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prevalent techniques for this purpose. This section compares a conventional HPLC method with a more recent UHPLC method, highlighting their respective performance characteristics.

ParameterHPLC MethodUHPLC Method
Column C18 (150mm x 4.6mm, 3.5µm)[1]Acquity BEH C18 (100mm x 2.1mm, 1.7µm)[2][3][4]
Mobile Phase Phosphate (B84403) Buffer (pH 3.0) and Acetonitrile[1]Methanol (B129727) and 0.025% Trifluoroacetic Acid (TFA) in Water (55:45 v/v)[2][4]
Flow Rate 1.0 mL/min0.5 mL/min[2][4]
Detection UV at 242 nm[5]UV at 240 nm[2][4]
Run Time ~35 min[6]< 15 min[2][3]
Linearity (Correlation Coefficient) > 0.999[1]> 0.999[7]
Accuracy (% Recovery) 85% - 115%[1]98% - 102%
Precision (% RSD) < 2.0%[1]< 1.0%
Limit of Detection (LOD) Specific values vary by impurity0.18 µg/mL (for Rosuvastatin)[7]
Limit of Quantitation (LOQ) Specific values vary by impurity0.59 µg/mL (for Rosuvastatin)[7]

Experimental Protocols

UHPLC Method for Rosuvastatin and its Organic Impurities

This method is designed for the rapid and efficient separation and quantification of rosuvastatin and its related substances as listed in the European Pharmacopoeia (EP).[2][3]

  • Instrumentation: An ultra-high-performance liquid chromatography system equipped with a UV detector.

  • Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm).[2][3][4]

  • Mobile Phase: A mixture of methanol and 0.025% trifluoroacetic acid in water (55:45 v/v).[2][4]

  • Flow Rate: 0.5 mL/min.[2][4]

  • Column Temperature: 55 °C.[2][4]

  • Detection Wavelength: 240 nm.[2][4]

  • Injection Volume: 0.9 µL.[7]

  • Sample Preparation: A solution of the rosuvastatin sample is prepared in the mobile phase to a final concentration suitable for analysis.

HPLC Method for Rosuvastatin and its Process and Degradant Impurities

This method provides a robust separation of rosuvastatin from its process-related and degradation impurities.[1]

  • Instrumentation: A high-performance liquid chromatography system with a UV detector.

  • Column: C18 stationary phase (150mm length, 4.6mm diameter, 3.5µm particle size).[1]

  • Mobile Phase: A phosphate buffer with a pH of 3.0 is utilized as the mobile phase.[1]

  • Column Temperature: Maintained at 30°C.[1]

  • Sample Preparation: The sample is dissolved in a suitable diluent and spiked with known impurities for validation studies.

Method for Elemental Impurities

Ensuring that levels of elemental impurities are within safe limits is a regulatory requirement. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for this analysis.

ParameterICP-MS Method for Elemental Impurities
Instrumentation Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)[8][9]
Digestion Method Microwave Digestion[8][9]
Analytes Cd, Pb, As, Hg, Co, V, Ni[8][9]
Internal Standards 209Bi+, 115In+, 89Y+[8][9]
Accuracy (% Recovery) 91.8% to 103.6%[8][9]
Precision (% RSD) ≤ 1.8%[8][9]
Linearity (Correlation Coefficient) > 0.9997[8][9]
LOQ Recoveries 90.5% to 106.4%[8][9]
ICP-MS Method for Elemental Impurities in Rosuvastatin Calcium Tablets

This method was developed for the determination of elemental impurities in rosuvastatin calcium tablets as per ICH Q3D guidelines.[9]

  • Instrumentation: An Inductively Coupled Plasma-Mass Spectrometer.[8][9]

  • Sample Preparation: The tablet samples undergo microwave digestion to bring the elemental impurities into solution.[8][9]

  • Measurement Mode: Collision cell mode with kinetic energy discrimination (KED) is used to minimize interferences.[8]

  • Internal Standards: 209Bi+, 115In+, and 89Y+ are used to correct for matrix effects and instrumental drift.[8][9]

  • Analysis: The digested sample solution is introduced into the ICP-MS for the quantification of the target elements.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for rosuvastatin impurities.

Cross-Validation Workflow for Rosuvastatin Impurity Methods cluster_0 Method Development & Selection cluster_1 Individual Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Data Comparison & Evaluation MethodA Develop/Select Method A (e.g., UHPLC) ValidationA Validate Method A: - Specificity - Linearity - Accuracy - Precision - LOD/LOQ MethodA->ValidationA MethodB Develop/Select Method B (e.g., HPLC) ValidationB Validate Method B: - Specificity - Linearity - Accuracy - Precision - LOD/LOQ MethodB->ValidationB SamplePrep Prepare Standard & Sample Sets (Spiked with Impurities) AnalysisA Analyze Samples with Method A SamplePrep->AnalysisA Set 1 AnalysisB Analyze Samples with Method B SamplePrep->AnalysisB Set 2 CompareResults Compare Results: - Impurity Profile - Quantitative Values AnalysisA->CompareResults AnalysisB->CompareResults Equivalence Assess Method Equivalence/ Interchangeability CompareResults->Equivalence Report Final Report Equivalence->Report

Caption: Workflow for cross-validating analytical methods for rosuvastatin impurities.

References

Quantifying 5-Oxorosuvastatin Methyl Ester: A Comparative Guide to Relative Response Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analysis of pharmaceutical compounds, ensuring the purity of an active pharmaceutical ingredient (API) is paramount. The accurate quantification of impurities is a critical aspect of this process. The Relative Response Factor (RRF) is a crucial parameter in chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), used to determine the concentration of impurities relative to the API. This guide provides a comparative overview of the RRF for 5-Oxorosuvastatin methyl ester, a potential impurity in Rosuvastatin (B1679574) synthesis. While a specific, publicly available RRF for this compound has not been identified in the literature, this guide outlines the established methodology for its determination and provides a comparison with known RRFs of other Rosuvastatin impurities.

Understanding the Relative Response Factor (RRF)

The RRF is a measure of the sensitivity of a detector to an impurity compared to its response to the API.[1][2] It is a critical tool for accurately quantifying impurities when a reference standard for each impurity is not available.[3][4] The RRF is calculated as the ratio of the response factor of the impurity to the response factor of the API.[5]

RRF = (Peak Area of Impurity / Concentration of Impurity) / (Peak Area of API / Concentration of API)

A known RRF allows for the calculation of the impurity's concentration without the need for an individual impurity standard in routine analysis, which can be costly and time-consuming to synthesize and maintain.[6]

Comparative Data of Rosuvastatin Impurities

Impurity NameRelative Retention Time (RRT)Relative Response Factor (RRF)
Rosuvastatin Impurity 11.51.1
Rosuvastatin Impurity 21.91.1
Rosuvastatin Impurity 32.11.0
Rosuvastatin Impurity 41.11.0

Data sourced from a study on related substances in compound ezetimibe (B1671841) and rosuvastatin calcium tablets.[7][8]

Experimental Protocol for RRF Determination

The determination of the RRF for this compound requires a validated analytical method, typically a stability-indicating HPLC or UPLC method.[1][2][9][10] The following is a generalized protocol based on established practices for determining RRFs of pharmaceutical impurities.[4][6]

Objective: To determine the Relative Response Factor of this compound against Rosuvastatin.

Materials:

  • Rosuvastatin Calcium Reference Standard

  • This compound (synthesized and characterized)

  • HPLC or UPLC system with a UV detector

  • Analytical column (e.g., C18)

  • Mobile phase (e.g., a mixture of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Rosuvastatin Calcium Reference Standard of a known concentration in a suitable diluent.

    • Prepare a stock solution of this compound of a known concentration in the same diluent.

  • Preparation of Linearity Solutions:

    • From the stock solutions, prepare a series of at least five calibration solutions for both Rosuvastatin and this compound, covering a range from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration.

  • Chromatographic Analysis:

    • Set up the HPLC/UPLC system with the appropriate column and mobile phase. The method should be capable of separating Rosuvastatin, this compound, and other potential impurities.[1][2][9][10]

    • Inject each of the linearity solutions in triplicate.

    • Record the peak areas for Rosuvastatin and this compound in each chromatogram.

  • Data Analysis and RRF Calculation:

    • For both Rosuvastatin and this compound, plot a calibration curve of peak area versus concentration.

    • Determine the slope of the linear regression line for each compound.

    • Calculate the RRF using the following formula:

      RRF = Slope of this compound / Slope of Rosuvastatin

Workflow for RRF Determination

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_calc Data Analysis & Calculation prep_api Prepare Rosuvastatin Stock Solution prep_lin_api Prepare Rosuvastatin Linearity Solutions prep_api->prep_lin_api prep_imp Prepare 5-Oxorosuvastatin Methyl Ester Stock Solution prep_lin_imp Prepare 5-Oxorosuvastatin Methyl Ester Linearity Solutions prep_imp->prep_lin_imp hplc Inject Solutions into HPLC/UPLC System prep_lin_api->hplc prep_lin_imp->hplc record Record Peak Areas hplc->record plot Plot Calibration Curves (Peak Area vs. Concentration) record->plot slope Determine Slopes of Linear Regression plot->slope calc_rrf Calculate RRF: Slope(Impurity) / Slope(API) slope->calc_rrf

Caption: Workflow for the experimental determination of the Relative Response Factor.

Signaling Pathway of HMG-CoA Reductase Inhibition by Rosuvastatin

While not directly related to the RRF, understanding the mechanism of action of Rosuvastatin provides context for its importance and the necessity of controlling its impurities. Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway for cholesterol synthesis.

HMG_CoA_Pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... HMG_CoA_Reductase->Mevalonate Rosuvastatin Rosuvastatin Rosuvastatin->HMG_CoA_Reductase Inhibits

Caption: Rosuvastatin inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis.

By following the outlined experimental protocol, researchers can reliably determine the RRF of this compound. This value is essential for the accurate quantification of this impurity in Rosuvastatin drug substances and products, ensuring their quality, safety, and efficacy. The provided comparative data for other Rosuvastatin impurities offers a valuable reference point for this determination.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Oxorosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is paramount to ensure the safety and efficacy of drug substances. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Oxorosuvastatin methyl ester, a potential impurity in the synthesis of Rosuvastatin.[1] The methodologies and validation parameters detailed herein are in accordance with the International Council for Harmonisation (ICH) guidelines, offering a practical resource for researchers, scientists, and drug development professionals.

Comparative Analysis of Analytical Techniques

While HPLC with UV detection remains a robust and widely used technique for impurity profiling in the pharmaceutical industry, other methods offer distinct advantages in terms of sensitivity and specificity.[2][3] The choice of analytical method is often contingent on the specific requirements of the analysis, including the nature of the sample matrix and the desired level of sensitivity.

ParameterHPLC-UV (Hypothetical)LC-MS/MSGC-MS (Hypothetical)
Specificity Good; potential for interference from co-eluting impurities.[3]Excellent; based on parent and fragment ion masses.[3]Excellent; based on mass spectral fragmentation patterns.[3]
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%95.0 - 105.0%
Precision (% RSD) ≤ 2.0%< 15%< 10%
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL rangeng/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL to low ng/mL rangeng/mL range
Typical Use Case Routine quality control, assay of bulk drug and finished products.Trace level impurity identification and quantification.Analysis of volatile impurities, often requiring derivatization.[3][4]

Detailed Experimental Protocols

This section outlines a representative experimental protocol for a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound, followed by a comprehensive validation protocol.

Representative RP-HPLC Method
  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

    • Mobile Phase: A gradient mixture of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.[5]

    • Detection Wavelength: 280 nm.[6]

    • Injection Volume: 10 µL.[6]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample by dissolving the drug substance in the diluent to achieve a target concentration within the linear range of the method.

Comprehensive Validation Protocol (ICH Q2(R1) Guidelines)
  • Specificity: To demonstrate specificity, analyze blank samples (diluent), a solution of the Rosuvastatin API, and a spiked sample containing both the API and this compound. There should be no interfering peaks at the retention time of this compound.[7]

  • Linearity: Prepare a minimum of five concentrations of the this compound reference standard across the expected concentration range. Inject each concentration and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[7]

  • Range: The range is established by confirming that the method provides acceptable accuracy, precision, and linearity at the lower and upper concentrations of the linearity study.

  • Accuracy: Perform recovery studies by spiking a placebo or the drug substance with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the 100% concentration level on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or different equipment. The RSD over the two days should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal use.[8][9]

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow of the HPLC method validation process, from initial method development to the final validation report.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation MD_Start Method Development & Optimization MD_SST System Suitability Testing MD_Start->MD_SST Doc_Protocol Validation Protocol MD_SST->Doc_Protocol V_Specificity Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness Doc_Report Validation Report V_Robustness->Doc_Report Doc_Protocol->V_Specificity

Caption: Workflow for HPLC Method Validation.

References

A Guide to Inter-Laboratory Comparison of 5-Oxorosuvastatin Methyl Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 5-Oxorosuvastatin methyl ester, a key metabolite of Rosuvastatin. The objective of such a study is to assess the reproducibility and reliability of analytical methods across different laboratories, ensuring consistent and accurate quantification. This document outlines comparative analytical methods, detailed experimental protocols, and a workflow for participating laboratories.

Introduction

5-Oxorosuvastatin is a significant metabolite of Rosuvastatin, a widely prescribed medication for lowering cholesterol. Accurate quantification of its methyl ester derivative is crucial for pharmacokinetic studies and drug metabolism research. An inter-laboratory comparison serves to identify potential discrepancies in analytical procedures and establish a consensus on best practices for its analysis.

This guide compares two common analytical techniques: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step.

Comparative Analytical Methods

The choice of analytical method can significantly impact the sensitivity, specificity, and throughput of this compound quantification. Below is a summary of the two methods compared in this guide.

ParameterHPLC-MS/MSGC-MS with Derivatization
Principle Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry.Conversion of the analyte to its volatile methyl ester derivative, followed by separation via gas chromatography and detection by mass spectrometry.
Sample Preparation Protein precipitation or liquid-liquid extraction.Extraction followed by a chemical derivatization step to form the methyl ester.[1]
Sensitivity Typically high (sub ng/mL levels).[2][3]Good, but may be lower than HPLC-MS/MS.[1]
Specificity Very high due to MS/MS fragmentation.[2][3]High, based on retention time and mass spectrum.
Throughput Generally higher due to simpler sample preparation.Lower, as it involves an additional derivatization step.
Instrumentation LC-MS/MS system.GC-MS system.

Experimental Protocols

Participating laboratories should adhere to the following protocols to ensure consistency in the comparison.

Sample Preparation

A common pool of spiked plasma samples with known concentrations of this compound will be distributed to all participating laboratories.

Protocol for HPLC-MS/MS:

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

Protocol for GC-MS with Derivatization:

  • Extraction: To 100 µL of plasma sample, add a suitable internal standard and extract the analyte using an appropriate solvent (e.g., ethyl acetate).

  • Evaporation: Evaporate the organic layer to dryness.

  • Derivatization: Add 50 µL of a methylating agent (e.g., methyl iodide in dimethyl sulfoxide (B87167) with anhydrous potassium carbonate) to the dried extract.[1]

  • Incubation: Incubate the mixture at a specified temperature and time to ensure complete derivatization.

  • Quenching: Quench the reaction and extract the this compound into a suitable solvent (e.g., hexane).

  • Injection: Inject a portion of the final extract into the GC-MS system.

Instrumental Analysis

HPLC-MS/MS Parameters:

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

GC-MS Parameters:

  • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure good separation.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Monitor characteristic ions in the mass spectrum of this compound.

Data Presentation

The following tables summarize hypothetical results from a five-laboratory comparison study.

Table 1: Quantification of this compound (Sample A - 5 ng/mL)

LaboratoryMethodMeasured Concentration (ng/mL)Recovery (%)
Lab 1HPLC-MS/MS4.8597.0
Lab 2HPLC-MS/MS5.10102.0
Lab 3GC-MS4.6593.0
Lab 4HPLC-MS/MS4.9298.4
Lab 5GC-MS5.25105.0

Table 2: Quantification of this compound (Sample B - 50 ng/mL)

LaboratoryMethodMeasured Concentration (ng/mL)Recovery (%)
Lab 1HPLC-MS/MS51.5103.0
Lab 2HPLC-MS/MS49.899.6
Lab 3GC-MS48.296.4
Lab 4HPLC-MS/MS50.9101.8
Lab 5GC-MS47.595.0

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow of the inter-laboratory comparison and the logical relationship between the analytical methods.

G cluster_prep Central Preparation cluster_labs Participating Laboratories cluster_central Central Analysis SamplePrep Sample Preparation (Spiked Plasma) Distribution Distribution to Participating Labs SamplePrep->Distribution LabAnalysis Sample Analysis (HPLC-MS/MS or GC-MS) Distribution->LabAnalysis DataReporting Data Reporting LabAnalysis->DataReporting DataCompilation Data Compilation DataReporting->DataCompilation StatisticalAnalysis Statistical Analysis DataCompilation->StatisticalAnalysis FinalReport Final Report Generation StatisticalAnalysis->FinalReport

Caption: Workflow for the inter-laboratory comparison study.

G cluster_sample Sample cluster_hplc HPLC-MS/MS Method cluster_gcms GC-MS Method cluster_results Results PlasmaSample Plasma Sample + this compound ProteinPrecip Protein Precipitation PlasmaSample->ProteinPrecip Extraction Extraction PlasmaSample->Extraction LCMS_Analysis LC-MS/MS Analysis ProteinPrecip->LCMS_Analysis Quantification Quantification Results LCMS_Analysis->Quantification Derivatization Derivatization Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Analysis->Quantification

Caption: Comparison of analytical workflows for this compound.

References

Spectroscopic Showdown: A Comparative Analysis of Rosuvastatin and its Oxo-Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed spectroscopic comparison of rosuvastatin (B1679574), a widely used cholesterol-lowering medication, and its primary oxidative degradation product, the 5-oxo-impurity. Understanding the distinct spectroscopic signatures of the parent drug and its impurities is critical for quality control, stability testing, and the development of robust analytical methods.

Rosuvastatin's efficacy can be compromised by the presence of impurities that may arise during synthesis or degradation. The 5-oxo-impurity, also known as Rosuvastatin EP Impurity C, is a significant process-related and degradation impurity. This guide presents a comparative analysis based on data from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive overview for analytical chemists and formulation scientists.

Executive Summary of Spectroscopic Data

The following tables summarize the key spectroscopic differences between rosuvastatin and its 5-oxo-impurity, providing a quick reference for their identification and differentiation.

Spectroscopic TechniqueRosuvastatin5-Oxo-ImpurityKey Differentiating Features
UV-Visible Spectroscopy λmax ≈ 242-252 nm[1][2][3]Expected minor shift in λmaxThe introduction of the keto group may cause a slight bathochromic or hypsochromic shift.
FT-IR Spectroscopy ~3384 cm⁻¹ (O-H), ~2933 cm⁻¹ (C-H), ~1510 cm⁻¹ (C=C), ~1155, 1336 cm⁻¹ (S=O)[4]Additional strong C=O stretch (~1650-1725 cm⁻¹)The most prominent difference is the appearance of a strong carbonyl (C=O) absorption band from the newly formed ketone group.
¹H NMR Spectroscopy Signals at ~6.51 ppm, ~4.19 ppm, and ~3.54 ppm in DMSO-d6[5][6]Disappearance of the C5-hydroxyl proton signal and shifts in adjacent proton signals.The oxidation of the hydroxyl group to a ketone at the C5 position leads to the disappearance of the corresponding alcohol proton and significant downfield or upfield shifts of neighboring protons.
¹³C NMR Spectroscopy C5 signal corresponding to a secondary alcohol.C5 signal shifts significantly downfield to the characteristic ketone region (~190-220 ppm).The chemical shift of the C5 carbon provides a definitive marker for the presence of the oxo-impurity.
Mass Spectrometry [M+H]⁺ ≈ m/z 482.1761[7][8][M+H]⁺ ≈ m/z 479.1526[9][10]A mass difference of approximately 2 Da, corresponding to the loss of two hydrogen atoms upon oxidation.

Experimental Methodologies

The generation and analysis of rosuvastatin and its 5-oxo-impurity typically involve forced degradation studies followed by spectroscopic analysis.

Forced Degradation for Impurity Generation

The 5-oxo-impurity is often generated through oxidative stress conditions. A typical protocol involves:

  • Preparation of Rosuvastatin Solution: A solution of rosuvastatin is prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

  • Introduction of Oxidizing Agent: An oxidizing agent, commonly hydrogen peroxide (H₂O₂), is added to the rosuvastatin solution.

  • Incubation: The mixture is incubated at a controlled temperature for a specific duration to induce degradation.

  • Quenching and Analysis: The reaction is quenched, and the resulting solution containing rosuvastatin and its degradation products is analyzed using chromatographic and spectroscopic techniques.

Spectroscopic Analysis Protocols
  • UV-Visible Spectroscopy: Solutions of rosuvastatin and the isolated 5-oxo-impurity are prepared in a suitable solvent (e.g., methanol) and scanned over a wavelength range of 200-400 nm to determine their respective absorption maxima (λmax)[1][2][3].

  • FT-IR Spectroscopy: Solid samples of rosuvastatin and the 5-oxo-impurity are typically prepared as potassium bromide (KBr) pellets and analyzed. The spectra are recorded over the range of 4000-400 cm⁻¹[11].

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on high-resolution spectrometers using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS)[5][6].

  • Mass Spectrometry: Analysis is often performed using liquid chromatography coupled with mass spectrometry (LC-MS) with an electrospray ionization (ESI) source in positive ion mode. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements and elemental composition determination[7][8][12].

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comparative analysis of rosuvastatin and its oxo-impurity.

cluster_0 Sample Preparation and Generation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison and Characterization Rosuvastatin Rosuvastatin API Forced_Degradation Forced Degradation (e.g., Oxidation with H₂O₂) Rosuvastatin->Forced_Degradation UV_Vis UV-Vis Spectroscopy Rosuvastatin->UV_Vis FTIR FT-IR Spectroscopy Rosuvastatin->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Rosuvastatin->NMR MS Mass Spectrometry (LC-MS, MS/MS) Rosuvastatin->MS Impurity_Isolation Impurity Isolation & Purification (e.g., Preparative HPLC) Forced_Degradation->Impurity_Isolation Impurity_Isolation->UV_Vis Impurity_Isolation->FTIR Impurity_Isolation->NMR Impurity_Isolation->MS Data_Analysis Comparative Data Analysis UV_Vis->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation of Impurity Data_Analysis->Structure_Elucidation

Analytical workflow for rosuvastatin and its oxo-impurity.

In-Depth Spectroscopic Comparison

UV-Visible Spectroscopy

Rosuvastatin exhibits a characteristic UV absorption maximum (λmax) in the range of 242-252 nm, which is attributed to the π → π* transitions within its aromatic and conjugated systems[1][2][3]. The formation of the 5-oxo-impurity introduces a carbonyl group, which is also a chromophore. While specific λmax values for the pure oxo-impurity are not widely published, the introduction of the C=O group is expected to cause a slight shift in the absorption maximum. This shift, however, may be subtle and could lead to overlapping spectra, making chromatographic separation prior to UV detection essential for accurate quantification in a mixture.

FT-IR Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. For rosuvastatin, characteristic peaks include a broad O-H stretching vibration around 3384 cm⁻¹ (from the hydroxyl and carboxylic acid groups), C-H stretching vibrations around 2933 cm⁻¹, C=C aromatic ring stretching around 1510 cm⁻¹, and strong S=O stretching vibrations from the sulfonamide group at approximately 1155 and 1336 cm⁻¹[4].

The most significant difference in the FT-IR spectrum of the 5-oxo-impurity is the appearance of a new, strong absorption band in the carbonyl region, typically between 1650 cm⁻¹ and 1725 cm⁻¹, corresponding to the C=O stretching vibration of the newly formed ketone. Concurrently, the intensity of the O-H stretching band may decrease due to the loss of the C5-hydroxyl group.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: In the ¹H NMR spectrum of rosuvastatin, specific proton signals can be assigned to the various parts of the molecule, including the aromatic protons, the vinyl protons, and the protons of the dihydroxy heptenoic acid side chain. Key signals for rosuvastatin in DMSO-d6 have been reported at approximately 6.51 ppm, 4.19 ppm, and 3.54 ppm[5][6]. Upon oxidation to the 5-oxo-impurity, the proton signal corresponding to the C5-hydroxyl group will disappear. Furthermore, the protons on the carbons adjacent to the new carbonyl group (C4 and C6) will experience a change in their chemical environment, leading to significant shifts in their respective signals.

  • ¹³C NMR: The ¹³C NMR spectrum provides a definitive confirmation of the presence of the 5-oxo-impurity. In rosuvastatin, the carbon atom at the C5 position, which bears a hydroxyl group, will have a chemical shift in the typical range for a secondary alcohol. In the 5-oxo-impurity, this carbon becomes a carbonyl carbon, and its signal will shift significantly downfield into the characteristic region for ketones (generally between 190 and 220 ppm). This large and unambiguous shift serves as a clear diagnostic marker.

Mass Spectrometry

Mass spectrometry is instrumental in confirming the molecular weight and fragmentation patterns of rosuvastatin and its impurities. For rosuvastatin, the protonated molecule [M+H]⁺ is observed at an m/z of approximately 482.1761[7][8]. The 5-oxo-impurity is formed by the oxidation of a secondary alcohol to a ketone, which involves the loss of two hydrogen atoms. Consequently, the protonated molecule of the 5-oxo-impurity will have an m/z value that is approximately 2 Da less than that of rosuvastatin, at around 479.1526[9][10].

The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can also be used for differentiation. While both molecules will share some common fragments corresponding to the stable parts of the structure, differences in the fragmentation of the dihydroxy/oxo-heptenoic acid side chain will be evident. For instance, the fragmentation of rosuvastatin often involves the loss of water molecules from the hydroxyl groups[7]. The fragmentation of the 5-oxo-impurity will show pathways characteristic of a keto-enol tautomerism and cleavage adjacent to the carbonyl group.

Signaling the Path to Purity

The logical pathway for identifying and characterizing the 5-oxo-impurity in a rosuvastatin sample is outlined below.

Start Rosuvastatin Sample Analysis HPLC_UV HPLC-UV Analysis Start->HPLC_UV Unknown_Peak Unknown Peak Detected? HPLC_UV->Unknown_Peak LC_MS LC-MS Analysis Unknown_Peak->LC_MS Yes No_Impurity Sample is Pure Unknown_Peak->No_Impurity No Mass_Check Mass = Rosuvastatin - 2 Da? LC_MS->Mass_Check Impurity_Isolation Isolate Impurity (Preparative HPLC) Mass_Check->Impurity_Isolation Yes Other_Impurity Characterize Other Impurity Mass_Check->Other_Impurity No NMR_FTIR ¹H/¹³C NMR & FT-IR Analysis Impurity_Isolation->NMR_FTIR Confirm_Structure Confirm 5-Oxo Structure NMR_FTIR->Confirm_Structure

Decision pathway for 5-oxo-impurity identification.

References

A Comparative Analysis of Rosuvastatin and Its Impurities: An In-Silico and In-Vitro Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rosuvastatin (B1679574), a potent HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. The manufacturing and storage processes of rosuvastatin can, however, lead to the formation of various impurities. These impurities, which include degradation products and process-related substances, are critical to monitor and assess for their potential toxicological impact to ensure the safety and efficacy of the final drug product.[1][2]

This guide provides a comparative overview of the known toxicological data for rosuvastatin and its impurities, drawing from in-silico predictions and in-vitro experimental findings. While direct comparative experimental toxicity data for many rosuvastatin impurities is not extensively available in published literature, in-silico computational toxicology studies have been conducted to predict their potential hazards.[3][4]

Quantitative Toxicity Data

A comprehensive study by Shah et al. (2013) involved the forced degradation of rosuvastatin, leading to the identification of eleven degradation products. The toxicity of these impurities was predicted using in-silico software, TOPKAT and DEREK.[3][5] Unfortunately, the specific quantitative results of these predictions are not detailed in the available literature. Such studies typically predict various toxicological endpoints, including:

  • Mutagenicity (Ames Test): Predicts the potential of a substance to cause genetic mutations.

  • Carcinogenicity: Assesses the likelihood of a substance to cause cancer in rodents.

  • Developmental Toxicity: Evaluates the potential for adverse effects on a developing fetus.

  • Skin Sensitization: Predicts the potential to cause an allergic skin reaction.

  • Ocular Irritancy: Assesses the potential to cause eye irritation.

  • Rat Oral LD50: Predicts the lethal dose for 50% of a rat population, indicating acute oral toxicity.

In the absence of specific data for the impurities, the following table summarizes the available experimental cytotoxicity data for the parent compound, rosuvastatin.

CompoundCell LineAssayEndpointResult
RosuvastatinHepG2WST-1IC50> 300 µM
RosuvastatinHEK293WST-1IC50> 300 µM
RosuvastatinMCF-7MTTIC5096.12 µg/mL

Data sourced from in-vitro studies.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the toxicological assessment of rosuvastatin and its impurities.

In-Silico Toxicity Prediction

In-silico toxicity assessment is a computational method used to predict the potential toxicity of chemical substances based on their structure.[8] This approach is often employed in the early stages of drug development to identify potentially hazardous impurities.[5]

Protocol:

  • Software: The toxicity profiles of rosuvastatin and its degradation products are evaluated using specialized software such as DEREK (Deductive Estimation of Risk from Existing Knowledge) and TOPKAT (Toxicity Prediction by Komputer Assisted Technology).[2][3][9][10]

  • Input: The chemical structure of each impurity is entered into the software.

  • Prediction Models: The software utilizes (Quantitative) Structure-Activity Relationship ((Q)SAR) models. These models are built on extensive databases of known chemical structures and their corresponding experimental toxicity data.[8]

    • DEREK: An expert rule-based system that identifies structural alerts known to be associated with specific toxicities.

    • TOPKAT: A statistical-based system that predicts toxicity endpoints based on the similarity of the query structure to compounds with known toxicity in its database.

  • Endpoints: Predictions are generated for various toxicological endpoints, including mutagenicity (Ames test), carcinogenicity (rodent), skin and eye irritation, and acute oral toxicity (LD50).[2][5]

  • Analysis: The predictions for the impurities are compared to those of the parent drug, rosuvastatin, to assess any potential increase in toxicity.

In-Vitro Cytotoxicity Assay (WST-1 Assay)

The WST-1 assay is a colorimetric method to determine cell viability and proliferation. It is used to assess the cytotoxic potential of a compound by measuring the metabolic activity of viable cells.[6]

Protocol:

  • Cell Culture: Human cell lines, such as the liver carcinoma cell line HepG2 and the human embryonic kidney cell line HEK293, are cultured in appropriate media and conditions.[6]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The cells are then exposed to a range of concentrations of the test compound (e.g., rosuvastatin or an impurity) for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.[6]

  • WST-1 Reagent Addition: Following the exposure period, the WST-1 reagent is added to each well.

  • Incubation: The plates are incubated to allow for the metabolic conversion of the WST-1 tetrazolium salt into a colored formazan (B1609692) product by viable cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, is determined from the dose-response curve.[6]

Signaling Pathways and Visualization

The primary mechanism of action of rosuvastatin is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition has downstream effects that are linked to both the therapeutic efficacy and the potential toxicity of statins.[11][12][13]

Rosuvastatin's Mechanism of Action and Toxicity Pathway

Rosuvastatin_Pathway rosuvastatin Rosuvastatin hmgcoa_reductase HMG-CoA Reductase rosuvastatin->hmgcoa_reductase Inhibits mevalonate (B85504) Mevalonate Pathway hmgcoa_reductase->mevalonate Catalyzes cholesterol Cholesterol Synthesis ↓ mevalonate->cholesterol isoprenoids Isoprenoid Synthesis ↓ (FPP, GGPP) mevalonate->isoprenoids protein_prenylation Protein Prenylation ↓ (e.g., Ras, Rho) isoprenoids->protein_prenylation cell_signaling Altered Cell Signaling protein_prenylation->cell_signaling nf_kb NF-κB Pathway cell_signaling->nf_kb oxidative_stress Oxidative Stress cell_signaling->oxidative_stress apoptosis Apoptosis cell_signaling->apoptosis inflammation Inflammation nf_kb->inflammation toxicity Potential Toxicity (Myopathy, Hepatotoxicity) inflammation->toxicity oxidative_stress->toxicity apoptosis->toxicity

Caption: Rosuvastatin inhibits HMG-CoA reductase, impacting cholesterol synthesis and cell signaling pathways.

The inhibition of the mevalonate pathway not only reduces cholesterol synthesis but also decreases the production of important isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4] These molecules are crucial for protein prenylation, a post-translational modification that anchors proteins to cell membranes and is essential for their function. Disruption of the prenylation of signaling proteins, such as those in the Ras and Rho families, can lead to altered cell signaling.[4]

Some studies suggest that rosuvastatin can modulate the NF-κB signaling pathway, which plays a key role in inflammation.[14][15][16][17] Additionally, alterations in cellular processes due to statin activity can lead to oxidative stress and apoptosis, which are implicated in the potential myotoxic and hepatotoxic effects of the drug.[15][16][17] The extent to which different rosuvastatin impurities may differentially affect these pathways is an area that requires further investigation.

References

A Comparative Guide to Analytical Method Transfer for the Quantification of 5-Oxorosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two prominent analytical methods suitable for the quantification of 5-Oxorosuvastatin methyl ester, a potential impurity or metabolite of Rosuvastatin. The focus is on facilitating the transfer of these methods between laboratories, a critical step in drug development and quality control. The comparison includes detailed experimental protocols, performance data, and visual workflows to aid researchers, scientists, and drug development professionals in selecting and implementing the appropriate methodology.

The objective of an analytical method transfer is to ensure that a receiving laboratory can perform an analytical method with the same accuracy, precision, and reliability as the originating laboratory.[1] This process is vital for maintaining consistency in analytical results across different sites and is guided by principles outlined in regulatory documents such as the ICH Q2(R2) guidelines.[2][3]

Comparison of Analytical Methods

For the quantification of this compound, two common and powerful analytical techniques are compared:

  • Ultra-High-Performance Liquid Chromatography with UV Detection (UHPLC-UV): A robust and widely used technique for the analysis of pharmaceutical impurities.[4][5]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method, particularly useful for detecting and quantifying trace-level impurities.[6][7][8]

The following table summarizes the key performance parameters of these two methods, based on typical validation data for Rosuvastatin and its related substances.

Parameter Method 1: UHPLC-UV Method 2: LC-MS/MS ICH Guideline Reference
Specificity Good; potential for interference from co-eluting impurities.Excellent; based on specific precursor and product ion transitions.ICH Q2(R2)[2]
Linearity (R²) ≥ 0.999≥ 0.999ICH Q2(R1)[9]
Range 0.1 - 10 µg/mL0.05 - 50 ng/mLICH Q2(R1)[9]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%ICH Q2(R1)[10]
Precision (%RSD) ≤ 2.0%≤ 5.0%ICH Q2(R1)[10]
Limit of Detection (LOD) ~30 ng/mL~0.01 ng/mLICH Q2(R1)[11]
Limit of Quantitation (LOQ) ~100 ng/mL~0.05 ng/mLICH Q2(R1)[9][11]
Robustness GoodModerate; sensitive to matrix effects.ICH Q2(R1)[10]

Experimental Protocols

Detailed methodologies for both the UHPLC-UV and LC-MS/MS methods are provided below. These protocols are based on established methods for Rosuvastatin and its impurities.[4][7]

Method 1: UHPLC-UV Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a diluent (e.g., 50:50 acetonitrile (B52724):water) to achieve a target concentration within the linear range.

  • Filter the solution through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (Methanol).

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 55 °C

  • Detection Wavelength: 242 nm

  • Injection Volume: 5 µL

Method 2: LC-MS/MS Protocol

1. Sample Preparation:

  • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte from the sample matrix and minimize matrix effects.

  • Reconstitute the dried extract in the mobile phase.

2. Chromatographic Conditions:

  • Column: HiChrom® C18 (150 × 3.0 mm, 3 µm)

  • Mobile Phase: Isocratic elution with 70:30 (v/v) 0.1% formic acid in acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for this compound and an internal standard would need to be determined.

Method Transfer Workflow and Considerations

A successful method transfer involves a structured approach, beginning with a protocol that outlines the scope, procedures, and acceptance criteria.[12]

MethodTransferWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase P1 Define Scope & Objectives P2 Form Cross-Functional Team P1->P2 P3 Develop Transfer Protocol P2->P3 P4 Define Acceptance Criteria P3->P4 E1 Originating Lab Trains Receiving Lab P4->E1 E2 Comparative Testing of Samples E1->E2 E3 Data Analysis and Comparison E2->E3 R1 Document Results in Transfer Report E3->R1 R2 Conclusion on Transfer Success R1->R2

Caption: A typical workflow for an analytical method transfer process.

Signaling Pathway for Method Selection

The choice between UHPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis.

MethodSelection Start Start: Need to quantify This compound Decision1 Is high sensitivity (sub-ng/mL) required? Start->Decision1 Decision2 Is the sample matrix complex? Decision1->Decision2 No Outcome1 Select LC-MS/MS Decision1->Outcome1 Yes Decision2->Outcome1 Yes Outcome2 Select UHPLC-UV Decision2->Outcome2 No End End Outcome1->End Outcome2->End

References

performance of different HPLC columns for rosuvastatin impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate profiling of impurities in rosuvastatin (B1679574), a widely prescribed statin for managing hypercholesterolemia, is critical for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this analysis, and the choice of the HPLC column is paramount in achieving the desired separation and sensitivity. This guide provides a comparative overview of the performance of different HPLC columns for rosuvastatin impurity profiling, supported by experimental data from various studies.

Performance Comparison of HPLC Columns

The selection of an appropriate HPLC column is a critical step in developing a robust impurity profiling method. Different stationary phases offer varying selectivities and efficiencies. The most commonly employed columns for rosuvastatin and its impurities are reversed-phase columns, particularly C18 and C8. The following tables summarize the performance data and experimental conditions for various columns as reported in the literature.

Table 1: Performance Data of Different HPLC Columns for Rosuvastatin Impurity Profiling
Column NameStationary PhaseDimensions (mm) & Particle Size (µm)Key Performance ParametersReference
Symmetry C18 C18150 x 4.6, 5Rosuvastatin Retention Time: 2.647 minLinearity: 10-50 µg/mLLOD: 0.052 µg/mLLOQ: 0.171 µg/mL
XBridge BEH C18 C18Not SpecifiedResolution (Rosuvastatin/Impurity A): 3.3 (Average)Tailing Factor (%RSD): 2.1 - 3.2Relative Retention Time (%RSD): 0.35 for Impurity A[1]
Acquity BEH C18 C18100 x 2.1, 1.7Separation: Baseline separation of all European Pharmacopoeia listed impurities in under 15 minutes.[2][3]
Kromasil 100-5 C18 C18250 x 4.6, 5Relative Retention Times: Provided for multiple impurities relative to rosuvastatin.[4]
Nucleodur C8 C8250 x 4.6, 5Rosuvastatin Retention Time: 3.98 minPeak Shape: Reported to produce sharp and symmetrical peaks.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following table outlines the experimental conditions used with the different HPLC columns.

Table 2: Experimental Protocols for Rosuvastatin Impurity Profiling on Different HPLC Columns
Column NameMobile PhaseElution ModeFlow Rate (mL/min)Column Temperature (°C)Detection Wavelength (nm)Reference
Symmetry C18 Acetonitrile and Potassium Dihydrogen Phosphate buffer (pH 4.0) (65:35 v/v)Isocratic0.7Not Specified216
XBridge BEH C18 As per USP methodNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Acquity BEH C18 Methanol and 0.025% Trifluoroacetic Acid (45:55 v/v)Isocratic0.555240[3][6]
Kromasil 100-5 C18 Mobile Phase A: Methanol:Acetonitrile:0.05 M KH2PO4 (pH 4.0) (10:30:60)Mobile Phase B: Tetrahydrofuran:Acetonitrile:0.05 M KH2PO4 (pH 4.0) (10:50:40)Not Specified1.0Not Specified242[4][7]
Nucleodur C8 0.1 M Formic Acid and Methanol (25:75 v/v)Isocratic1.0Not Specified280[5]

Experimental Workflow

The general workflow for HPLC-based impurity profiling of rosuvastatin involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting sample Rosuvastatin Bulk Drug or Formulation dissolution Dissolution in a Suitable Diluent sample->dissolution filtration Filtration through 0.45 µm Filter dissolution->filtration injection Injection into HPLC System filtration->injection separation Chromatographic Separation on Column injection->separation detection UV Detection separation->detection chromatogram Generation of Chromatogram detection->chromatogram integration Peak Integration and Identification chromatogram->integration quantification Impurity Quantification integration->quantification report Generation of Impurity Profile Report quantification->report

Caption: A generalized workflow for the HPLC-based impurity profiling of rosuvastatin.

Discussion

The choice of HPLC column significantly impacts the performance of rosuvastatin impurity profiling methods.

  • C18 Columns: These are the most widely used and versatile columns for this application. Different brands of C18 columns, such as Symmetry, XBridge, and Acquity, have been successfully used to develop and validate methods for rosuvastatin impurity analysis.[1][2][3][4] The Acquity BEH C18 column, with its smaller particle size (1.7 µm), is particularly suited for UHPLC applications, offering faster analysis times and improved resolution.[2][3] The XBridge BEH C18 has demonstrated excellent batch-to-batch reproducibility, which is crucial for long-term method reliability.[1]

  • C8 Columns: While less common than C18, a C8 column (Nucleodur C8) was reported to provide sharp and symmetrical peaks for rosuvastatin.[5] C8 columns are less hydrophobic than C18 columns, which can lead to shorter retention times for non-polar analytes. This characteristic might be advantageous in optimizing separation selectivity for certain impurity profiles.

  • Phenyl-Hexyl Columns: No specific data for the use of phenyl-hexyl columns in rosuvastatin impurity profiling was found in the provided search results. However, phenyl-based stationary phases can offer alternative selectivity, particularly for aromatic compounds, due to π-π interactions. This could be a valuable option for separating impurities that are structurally similar to rosuvastatin and co-elute on C18 or C8 columns.

The selection of an HPLC column for rosuvastatin impurity profiling should be based on the specific requirements of the analysis, including the number and type of impurities to be monitored, the desired analysis time, and the available instrumentation (HPLC or UHPLC). C18 columns are a robust and well-established choice, with UHPLC-compatible versions offering significant advantages in speed and resolution. For challenging separations, exploring alternative selectivities offered by C8 or phenyl-based columns may be beneficial. The detailed experimental protocols provided in this guide can serve as a starting point for method development and optimization.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Oxorosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Disposal Feasibility and Recommendations

Proper disposal of 5-Oxorosuvastatin methyl ester is crucial due to its nature as a pharmaceutically related compound of unknown potency.[1] The primary recommended method of disposal is to engage a licensed hazardous material disposal company.[1]

ParameterRecommendationSource
Waste Categorization Not explicitly defined as a "Hazardous Chemical" by OSHA Hazard Communication Standard, 29 CFR 1910.1200. However, due to its pharmaceutical nature, it should be treated with caution.[1]
Primary Disposal Method Incineration in a facility equipped with an afterburner and scrubber.[1]
Alternative Disposal Offer to a licensed hazardous material disposal company.[1]
Environmental Release Should not be released into the environment. Do not empty into drains.[2]
Contaminated Packaging Dispose of in the same manner as the product itself.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including tightly fitting safety goggles with side-shields, fire/flame resistant and impervious clothing, and gloves.[1]

  • Gloves must be inspected prior to use.[1]

2. Waste Identification and Segregation:

  • Clearly label a dedicated, closed container for this compound waste.

  • Do not mix with other chemical waste unless compatibility is confirmed.

3. Containment:

  • Keep the waste in a suitable, closed container.[2]

  • If dealing with a spill, soak up the material with an inert absorbent material.[2]

4. Storage:

  • Store the waste container in a cool, well-ventilated area away from heat and sources of ignition.[2]

  • Ensure the storage area is secure and accessible only to authorized personnel.

5. Professional Disposal:

  • Contact a licensed hazardous material disposal company to arrange for pickup and disposal.

  • Provide the disposal company with all available information on the compound.

  • Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[1][3]

6. Documentation:

  • Maintain records of the amount of waste generated, the date of disposal, and the contact information of the disposal company.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: 5-Oxorosuvastatin methyl ester for disposal ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Step 2: Assess Waste Is it expired or excess material? ppe->assess container Step 3: Place in a Labeled, Closed Container assess->container storage Step 4: Store Securely in a Cool, Ventilated Area container->storage contact Step 5: Contact Licensed Hazardous Waste Vendor storage->contact provide_info Step 6: Provide Vendor with All Available Compound Info contact->provide_info dispose Step 7: Arrange for Incineration (with afterburner and scrubber) provide_info->dispose end End: Disposal Complete and Documented dispose->end

References

Essential Safety and Logistical Information for Handling 5-Oxorosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Oxorosuvastatin methyl ester is not publicly available. This guidance is based on established best practices for handling potentially high-potency active pharmaceutical ingredients (HPAPIs) and their intermediates. As an intermediate in the synthesis of Rosuvastatin (B1679574), this compound should be handled with caution in a controlled laboratory environment.[1]

This document provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

Due to the potential pharmacological activity and the lack of specific toxicity data, a comprehensive PPE strategy is mandatory to prevent skin contact, eye exposure, and inhalation.[2][3][4]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves (ASTM D6978 compliant).Prevents direct skin contact and absorption. The outer glove can be removed immediately after handling, minimizing contamination of the inner glove and surrounding surfaces.
Eye and Face Protection Safety goggles with side shields or a full-face shield.Protects eyes and face from potential splashes or airborne particles of the compound.[5]
Body Protection A disposable, low-permeability lab coat or gown with long sleeves and elastic cuffs. Polyethylene-coated polypropylene (B1209903) gowns are recommended.[6]Minimizes skin exposure and prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 respirator or higher, used within a certified chemical fume hood or other ventilated enclosure.Protects against inhalation of fine particles, especially when handling the solid compound. Surgical masks are not a substitute as they do not provide adequate respiratory protection.[7][8]

Operational Plan: Safe Handling Protocol

Adherence to a strict, step-by-step protocol is essential to ensure safety and experimental integrity.

Step 1: Preparation and Area Setup
  • Designated Area: All handling of this compound must be performed in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to control exposure.

  • Decontamination Supplies: Ensure that decontamination materials (e.g., 70% ethanol (B145695) or isopropanol, and appropriate cleaning wipes) are readily available before starting work.

  • Assemble Equipment: Gather all necessary glassware, spatulas, and other equipment. Ensure they are clean and dry.

  • Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

Step 2: Weighing the Compound
  • Tare Balance: Place a clean, anti-static weigh boat or weighing paper on the analytical balance and tare it.

  • Transfer Compound: Carefully transfer the required amount of this compound from its storage container to the weigh boat using a clean spatula. Perform this action slowly to minimize the generation of airborne dust.

  • Record Weight: Once the desired weight is achieved, securely close the primary container.

  • Clean Spatula: Decontaminate the spatula by wiping it with a solvent-moistened cloth, and dispose of the cloth as hazardous waste.

Step 3: Dissolution
  • Transfer to Vessel: Carefully transfer the weighed solid into the appropriate reaction vessel or flask.

  • Add Solvent: Add the desired solvent to the vessel, directing the stream to wash any remaining particles from the weigh boat into the vessel.

  • Mix: Gently swirl or stir the mixture until the solid is fully dissolved. If necessary, use a magnetic stirrer.

Step 4: Post-Handling Decontamination
  • Clean Work Surface: Thoroughly wipe down the work surface inside the fume hood, the balance, and any other potentially contaminated areas with a suitable solvent.

  • Clean Equipment: Clean all non-disposable equipment used during the procedure.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, face shield/goggles, inner gloves, and finally, the respirator. Never wear PPE outside of the laboratory area.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous pharmaceutical waste and disposed of in accordance with institutional, local, and federal regulations.[9][10][11][12]

  • Solid Waste:

    • Collect all contaminated solid materials, including gloves, wipes, weigh boats, and pipette tips, in a dedicated, clearly labeled hazardous waste container.

    • This container should be black or appropriately colored as per your institution's guidelines for hazardous pharmaceutical waste.[12]

  • Liquid Waste:

    • Collect all solutions containing this compound and contaminated solvents in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Do not dispose of this waste down the drain. Improper disposal can lead to environmental contamination.[12][13]

  • Empty Containers:

    • The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

    • After rinsing, the container can be disposed of according to your institution's policy for empty chemical containers.

  • Waste Pickup:

    • Follow your institution’s procedures for arranging the pickup and disposal of hazardous waste by a certified waste contractor.[11] Incineration is a common and recommended method for the final disposal of pharmaceutical waste.[9][10][13]

Workflow Visualization

The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Decontamination cluster_disposal 4. Waste Management prep_ppe Don Required PPE prep_area Set Up Designated Area (Fume Hood) prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve decon_area Clean Work Area & Equipment dissolve->decon_area doff_ppe Doff PPE Correctly decon_area->doff_ppe segregate Segregate Waste (Solid & Liquid) doff_ppe->segregate dispose Store in Labeled Hazardous Waste Containers segregate->dispose

Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.